Inz-5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyltetrazol-5-yl)methyl]indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N6/c1-10-4-3-5-12-16(13-8-11(18(20,21)22)6-7-14(13)19)25-28(17(10)12)9-15-23-26-27(2)24-15/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEFXWUINPSTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NN2CC3=NN(N=N3)C)C4=C(C=CC(=C4)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Inz-5: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inz-5 is an investigational small molecule inhibitor that has demonstrated significant promise as a novel antifungal agent. This technical guide provides an in-depth examination of the core mechanism of action of this compound, focusing on its molecular target, the resultant signaling cascade, and the quantitative data supporting its therapeutic potential. Detailed experimental protocols and visualizations are included to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Selective Inhibition of Fungal Mitochondrial Respiration
This compound exerts its antifungal effect by selectively targeting the mitochondrial cytochrome bc1 complex (also known as Complex III) in fungi.[1][2][3] This complex is a critical component of the electron transport chain, which is essential for cellular respiration and the generation of ATP.[1][2][4] By inhibiting this complex, this compound effectively disrupts the energy metabolism of the fungal cell, leading to a potent antifungal effect.[2][4]
The specific molecular interaction involves the binding of this compound to the Qo site of cytochrome b, a key subunit within the cytochrome bc1 complex.[2] This binding event physically obstructs the oxidation of ubiquinol, thereby halting the transfer of electrons to cytochrome c.[2] The subsequent disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential and a halt in ATP synthesis via oxidative phosphorylation, precipitating a severe bioenergetic crisis within the fungal cell.[3] A crucial characteristic of this compound is its selectivity for the fungal cytochrome bc1 complex over its human counterpart, which provides a significant therapeutic window and minimizes the potential for host toxicity.[2][3]
Downstream Signaling Consequences and Synergistic Effects
The inhibition of the cytochrome bc1 complex by this compound triggers a cascade of downstream cellular events. The most immediate and critical consequence is the profound depletion of cellular ATP, the primary energy currency of the cell.[2] This energy deficit impairs a multitude of ATP-dependent cellular processes.
Furthermore, the disruption of mitochondrial respiration compromises the ability of pathogenic fungi, such as Candida albicans, to adapt to various stress conditions, including the nutrient-limited environment encountered within a host.[2] This impairment of metabolic flexibility renders the fungus more vulnerable to the host's immune defenses.[2]
A noteworthy aspect of this compound's mechanism is its synergistic activity with existing azole antifungal drugs like fluconazole (B54011).[2][5] this compound has been shown to convert the typically fungistatic (growth-inhibiting) action of azoles into a fungicidal (cell-killing) effect.[2][5] This combination also demonstrates the potential to prevent the emergence of drug-resistant fungal strains.[2][5]
Quantitative Data Summary
The following tables provide a structured summary of the key quantitative data for this compound and its analogs, facilitating easy comparison.
Table 1: In Vitro Efficacy of this compound and Related Compounds
| Compound | Target Organism/Enzyme | Assay Type | IC50 (µM) | Selectivity (Human/Fungal) |
| This compound | Candida albicans | Fungal Growth | 0.381 | 28-fold |
| This compound | Human (HEK293) | Cell-Based | >10 | - |
| Inz-1 | Saccharomyces cerevisiae | Enzyme Activity | 2.5 | - |
| Inz-1 | Candida albicans | Enzyme Activity | 8.0 | - |
| Inz-1 | Human (HEK293) | Enzyme Activity | 45.3 | - |
| Inz-4 | Candida albicans | Fungal Growth | 0.026 | - |
| Data compiled from multiple sources.[2][6] |
Table 2: Metabolic Stability of Inz Compounds
| Compound | System | Incubation Time (minutes) | Percent Remaining |
| This compound | Mouse Liver Microsomes | 15 | 19.5% |
| Inz-1 | Mouse Liver Microsomes | 15 | <1% |
| Data demonstrates the improved metabolic stability of this compound over its predecessor, Inz-1.[1] |
Detailed Experimental Protocols
Ubiquinol-Cytochrome c Reductase Assay
This is a standard biochemical assay to determine the inhibitory potency (IC50) of compounds against the cytochrome bc1 complex.[6]
Objective: To quantify the enzymatic activity of the cytochrome bc1 complex and measure the inhibitory effect of this compound.[1][6]
Materials:
-
Isolated mitochondria from the target organism (e.g., S. cerevisiae, C. albicans) and a human cell line (e.g., HEK293).[1]
-
Assay Buffer (e.g., phosphate (B84403) buffer with appropriate pH and salts).[6]
-
Cytochrome c (from equine heart).[6]
-
Decylubiquinol (UQH₂-2) as the substrate.[4]
-
This compound and other test compounds.
-
A spectrophotometer capable of measuring absorbance changes at 550 nm.[4][6]
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from the respective organisms or cell lines using standard differential centrifugation techniques.[1]
-
Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a cuvette), prepare a reaction mixture containing the assay buffer, cytochrome c, and varying concentrations of this compound or a vehicle control.[6]
-
Pre-incubation: Incubate the reaction mixture for a few minutes at a controlled temperature (e.g., 25°C or 30°C) to allow for inhibitor binding to the enzyme.[6]
-
Reaction Initiation: Start the reaction by adding a small volume of freshly prepared decylubiquinol (final concentration of approximately 30-100 µM).[4][6]
-
Spectrophotometric Measurement: Immediately monitor the reduction of cytochrome c by recording the increase in absorbance at 550 nm over time. A reference wavelength (e.g., 540 nm) can be used to correct for baseline drift.[4][6]
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of the inhibitor.[4]
-
Normalize the reaction rates relative to the control (no inhibitor) to determine the percentage of inhibition.[6]
-
Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[4][6]
-
Fungal Growth Inhibition (Minimum Inhibitory Concentration - MIC) Assay
This assay is used to determine the minimum concentration of this compound that inhibits the visible growth of a fungus.
Objective: To determine the in vitro antifungal activity of this compound against C. albicans.
Materials:
-
C. albicans strain (e.g., SC5314).[5]
-
Appropriate fungal growth medium (e.g., YPD).[5]
-
This compound.
-
96-well microtiter plates.
-
An incubator.
-
A microplate reader (optional, for quantitative growth assessment).
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of C. albicans in the growth medium.
-
Serial Dilution: Perform serial dilutions of this compound in the growth medium directly in the wells of a 96-well plate.
-
Inoculation: Add the prepared fungal inoculum to each well containing the this compound dilutions. Include a drug-free well as a positive control for growth.[4]
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[4]
-
MIC Determination: The MIC is identified as the lowest concentration of this compound that results in a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control.[4] Growth can be assessed visually or by measuring the optical density at 530 nm.[4]
Checkerboard Synergy Assay with Fluconazole
This protocol is designed to evaluate the synergistic interaction between this compound and fluconazole.[4]
Objective: To determine whether the combination of this compound and fluconazole results in a synergistic, additive, or antagonistic effect against C. albicans.
Materials:
-
C. albicans strain.
-
Fungal growth medium.
-
This compound and Fluconazole.
-
96-well microtiter plates.
-
An incubator.
Methodology:
-
Plate Setup: In a 96-well plate, create a two-dimensional concentration gradient. Serially dilute this compound along the rows and fluconazole along the columns.
-
Inoculation: Add a standardized fungal inoculum to all wells of the plate.
-
Incubation: Incubate the plate under appropriate growth conditions.
-
Data Analysis: Following incubation, assess fungal growth in each well. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantitatively determine the nature of the drug interaction.
Mandatory Visualizations
Caption: The signaling pathway of this compound's inhibitory action on the mitochondrial ETC.
Caption: The experimental workflow for the determination of the IC50 of this compound.
References
Inz-5: A Technical Guide to a Novel Fungal-Selective Cytochrome bc1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of rising antifungal resistance, novel therapeutic strategies are imperative. This technical guide provides an in-depth overview of Inz-5, a promising indazole-derivative that functions as a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III).[1][2] Discovered through high-throughput phenotypic screening and optimized via medicinal chemistry efforts, this compound demonstrates a unique ability to convert the fungistatic action of azoles, such as fluconazole (B54011), into a fungicidal effect.[3][4] This document details the discovery, synthesis, mechanism of action, and key experimental protocols related to this compound, presenting a comprehensive resource for researchers in mycology and drug development.
Discovery and Synthesis
Discovery through High-Throughput Screening
The journey to this compound began with a high-throughput phenotypic screen of approximately 300,000 small molecules.[3] The screen was designed to identify compounds that could inhibit the tolerance of a drug-resistant Candida albicans isolate to azole antifungals.[3] This screen led to the identification of a novel indazole derivative, designated Inz-1, which demonstrated the ability to reverse azole resistance.[3] Further investigation revealed that Inz-1 selectively inhibits the mitochondrial cytochrome bc1 complex.[3]
Optimization and Synthesis of this compound
While Inz-1 showed promise, it had limitations in terms of potency and metabolic stability.[3] A structure-activity relationship (SAR) study involving the synthesis and evaluation of 103 analogs of Inz-1 was undertaken to optimize its properties.[3][4] This extensive medicinal chemistry effort led to the development of this compound, which exhibited significantly enhanced potency and improved stability.[3]
The synthesis of this compound, 3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole, is a multi-step process that builds upon the indazole scaffold of Inz-1. While the detailed synthetic route is provided in the supplemental information of Vincent et al., 2016, the general strategy involves the strategic modification of the indazole core to enhance its interaction with the fungal cytochrome bc1 binding pocket and to improve its pharmacokinetic properties.[3]
Mechanism of Action
This compound exerts its antifungal effect by targeting the cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain.[1] Specifically, this compound binds to the Qp site of cytochrome b, a subunit of the cytochrome bc1 complex.[1] This binding event disrupts the Q cycle, a process that couples electron transfer from ubiquinol (B23937) to cytochrome c with the translocation of protons across the inner mitochondrial membrane.[1] The inhibition of the cytochrome bc1 complex leads to a collapse of the mitochondrial membrane potential, halting ATP synthesis via oxidative phosphorylation and inducing a bioenergetic crisis within the fungal cell.[1] The selectivity of this compound for the fungal cytochrome bc1 complex over its human counterpart is a key attribute, providing a therapeutic window and minimizing potential host toxicity.[3]
Signaling Pathway: this compound Inhibition of Mitochondrial Respiration
Caption: this compound inhibits Complex III (Cytochrome bc1) of the mitochondrial electron transport chain.
Quantitative Data
The following tables summarize key quantitative data for this compound and its precursor, Inz-1.
Table 1: In Vitro Activity and Selectivity
| Compound | Target Organism/Enzyme | Assay Type | IC50 | Selectivity Index (Human/Fungal) | Reference |
| Inz-1 | Candida albicans | Growth Inhibition | 1.6 µM | 5.6 | [3] |
| Inz-1 | Human (HEK293) | Cytochrome bc1 Activity | 45.3 µM | [3] | |
| This compound | Candida albicans | Growth Inhibition | 0.4 µM | 28 | [4] |
| This compound | Human (HEK293) | Growth Inhibition | >10 µM | [3] |
Table 2: Pharmaceutical Properties
| Compound | Plasma Stability (Human Serum, 3 hours) | Microsomal Stability (Mouse Liver, 15 min) | Reference |
| Inz-1 | Unstable | <1% remaining | [3] |
| This compound | Stable | 19.5% remaining | [3] |
Table 3: Efficacy in Preventing Fluconazole Resistance
| Treatment | C. albicans Resistant Colony Emergence | Reference |
| Fluconazole (64 mg/L) alone | High rate | [3][5] |
| This compound (10 µM) alone | Reduced colony size, no reduction in number | [3][5] |
| Fluconazole (64 mg/L) + this compound (10 µM) | Complete abrogation | [3][5] |
Experimental Protocols
Drug Discovery and Optimization Workflow
Caption: Logical workflow for the discovery and optimization of this compound.
Cytochrome bc1 Inhibition Assay
This protocol measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.
-
Materials:
-
Isolated mitochondria from C. albicans
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.4, 1 mM EDTA)
-
Cytochrome c solution
-
Decylubiquinol (substrate)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, cytochrome c, and the desired concentration of this compound (or DMSO for control).
-
Add isolated mitochondria to each well.
-
Initiate the reaction by adding decylubiquinol.
-
Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
Calculate the initial reaction rate and determine the IC50 of this compound.
-
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.
-
Materials:
-
Liver microsomes (human or mouse)
-
NADPH regenerating system
-
This compound
-
Buffer (e.g., potassium phosphate buffer)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes, the NADPH regenerating system, and this compound in a suitable buffer.[6][7][8][9][10]
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding ice-cold acetonitrile.[7][8][9]
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.[7][9][10]
-
Calculate the percentage of this compound remaining over time to determine its metabolic stability.[9][10]
-
Fluconazole Resistance Emergence Assay
This assay evaluates the ability of a compound to prevent the emergence of fluconazole-resistant colonies.
-
Materials:
-
Candida albicans wild-type strain (e.g., SC5314)
-
Growth medium (e.g., YPD or RPMI)
-
Agar (B569324) plates
-
Fluconazole
-
This compound
-
-
Procedure:
-
Prepare agar plates containing:
-
No drug (control)
-
Fluconazole (e.g., 64 mg/L)
-
This compound (e.g., 10 µM)
-
Fluconazole and this compound in combination
-
-
Plate a standardized inoculum of C. albicans (e.g., 2 x 10³ cells) onto each plate.[3][5]
-
Incubate the plates at 37°C for an appropriate duration (e.g., 4 days).[5]
-
Visually inspect and quantify the emergence of resistant colonies on each plate.
-
Experimental Workflow: Fluconazole Resistance Assay
Caption: Workflow for assessing the effect of this compound on fluconazole resistance.
Conclusion
This compound represents a significant advancement in the quest for novel antifungal agents. Its unique mechanism of action, targeting fungal mitochondrial respiration, not only inhibits fungal growth but also synergizes with existing antifungals to combat resistance. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other compounds in its class. The continued exploration of this and similar fungal-selective inhibitors holds great promise for addressing the urgent global health challenge of antifungal resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Metabolic Stability Assays [merckmillipore.com]
- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Inz-5: A Technical Guide for Fungal-Selective Cytochrome bc1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the persistent challenge against invasive fungal infections, particularly with the rise of antifungal resistance, the exploration of novel therapeutic targets is paramount. Inz-5, a potent and selective small-molecule inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III), has emerged as a promising candidate. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, intended to facilitate further research and development in the field of antifungal therapeutics.
Chemical Structure and Properties
This compound is an indazole derivative with the systematic IUPAC name 3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole .[1] Its chemical structure and key identifiers are detailed below.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole | [1] |
| CAS Number | 1585214-21-6 | [2] |
| Chemical Formula | C₁₈H₁₄F₄N₆ | [2] |
| Molecular Weight | 390.34 g/mol | [2] |
| Appearance | Yellow to brown solid | [2][3] |
| Predicted pKa | 1.39 ± 0.10 | [2] |
| Predicted Boiling Point | 529.6 ± 60.0 °C | [2] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [3] |
| Storage | Store as a solid at 4°C under nitrogen. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month under nitrogen. | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its antifungal activity by selectively targeting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[4] This complex is a critical component for cellular respiration and ATP production in fungi.
This compound binds to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex.[4] This binding event obstructs the oxidation of ubiquinol, thereby inhibiting the transfer of electrons to cytochrome c.[4] The disruption of the electron transport chain has two primary consequences for the fungal cell:
-
Inhibition of ATP Synthesis: The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives ATP synthase. By blocking this process, this compound severely depletes the cell's main energy currency.[4]
-
Impaired Adaptation to Stress: Pathogenic fungi, such as Candida albicans, rely on mitochondrial respiration to adapt to nutrient-limited environments, like the macrophage phagosome. Inhibition of the cytochrome bc1 complex by this compound compromises this metabolic flexibility, making the fungus more vulnerable to host immune defenses.[1][4]
The selectivity of this compound for the fungal cytochrome bc1 complex over its human counterpart is attributed to differences in the amino acid sequences of the Qo binding pocket.[4]
Pharmacological Properties
In Vitro Efficacy
This compound demonstrates potent inhibitory activity against a range of fungal pathogens. Its efficacy is particularly pronounced under conditions that necessitate respiratory metabolism.
Table 2: In Vitro Inhibitory Activity of this compound
| Organism/Enzyme | Assay | IC₅₀ | Reference |
| Candida albicans | Cytochrome bc1 Inhibition | 0.381 µM | [5] |
| Human (HEK293) cytochrome bc1 | Cytochrome bc1 Inhibition | >10 µM | [5] |
| Selectivity (Human/Fungal) | ~28-fold | [6] |
Synergistic Activity
A significant property of this compound is its ability to act synergistically with existing antifungal agents, such as fluconazole (B54011). The combination of this compound with fluconazole has been shown to convert the typically fungistatic action of fluconazole into a fungicidal one against Candida albicans.[1] This combination also prevents the emergence of fluconazole resistance.[1] In one study, the addition of 10 µM this compound to 32 mg/L fluconazole resulted in a 97% reduction in viable C. albicans colonies.[1]
In Vivo Efficacy
While detailed quantitative in vivo data for this compound is still emerging, studies have shown that inhibition of the cytochrome bc1 complex curtails the virulence of C. albicans in mouse models.[1] Pilot experiments indicated that this compound requires further optimization for systemic exposure and metabolic stability to achieve sufficient target engagement in mice.[1] However, genetic models that mimic the effect of this compound (deletion of the RIP1 gene, which is part of the cytochrome bc1 complex) demonstrate a significant reduction in fungal burden in the brain and increased survival in a murine model of systemic candidiasis.[1]
Pharmacokinetics and ADME
This compound shows improved metabolic stability compared to its precursor, Inz-1. In a mouse liver microsomal assay, 19.5% of this compound remained after 15 minutes, a significant improvement over Inz-1 (<1% remaining).[1][7] this compound was also found to be stable in human serum, with full recovery after 3 hours of incubation.[1] Further optimization is needed to limit metabolism by hepatic CYP enzymes and improve systemic exposure.[1]
Experimental Protocols
Ubiquinol-Cytochrome c Reductase Assay for IC₅₀ Determination
This assay spectrophotometrically measures the reduction of cytochrome c, which is dependent on the activity of the cytochrome bc1 complex.[4]
Materials:
-
Purified yeast mitochondria (from S. cerevisiae or C. albicans)
-
Assay Buffer: 50 mM potassium phosphate (B84403) (pH 7.4), 1 mM EDTA, 1 mM KCN
-
Substrate Solution: 50 µM decylubiquinol in ethanol
-
Cytochrome c solution: 50 µM in Assay Buffer
-
Triton X-100 (10% solution)
-
This compound (or other inhibitors) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 550 nm
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from yeast spheroplasts by differential centrifugation.[4]
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture as follows:
-
180 µL of Assay Buffer
-
10 µL of 50 µM Cytochrome c solution
-
2 µL of Triton X-100 (10% solution) to permeabilize mitochondrial membranes
-
1 µL of this compound at various concentrations (or DMSO for control)
-
Add purified mitochondria to a final concentration of 5-10 µg/mL.[4]
-
-
Initiation of Reaction: Start the reaction by adding 5 µL of the 50 µM decylubiquinol substrate solution to each well.[4]
-
Measurement: Immediately monitor the increase in absorbance at 550 nm at 30°C for 5-10 minutes, taking readings every 30 seconds.[4]
-
Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Normalize the rates to the DMSO control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.[4]
Materials:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS
-
Fungal inoculum, standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL
-
This compound dissolved in DMSO
-
Sterile 96-well microplates
-
Incubator (35°C)
Procedure:
-
Drug Dilution Preparation: Prepare a series of 2-fold serial dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL.[4]
-
Inoculum Preparation: Culture the fungal strain on a suitable agar (B569324) plate for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.[4]
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microplate containing the drug dilutions. This will result in a final volume of 200 µL per well.[4]
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well. This can be determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm or 600 nm).[8]
In Vivo Efficacy Model: Murine Systemic Candidiasis
This is a general protocol for assessing the in vivo efficacy of antifungal agents.
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6)
-
Candida albicans strain (e.g., SC5314)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Positive control antifungal (e.g., fluconazole)
Procedure:
-
Infection: Infect mice via intravenous (tail vein) injection with a standardized inoculum of C. albicans (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mouse).
-
Treatment: Begin treatment at a specified time post-infection (e.g., 2-24 hours). Administer this compound, vehicle, and positive control at the desired dosages and routes (e.g., intraperitoneal or oral gavage) for a defined period (e.g., once daily for 7 days).
-
Monitoring: Monitor mice daily for signs of morbidity and mortality for a specified period (e.g., 21-30 days). Record survival data.
-
Fungal Burden Assessment: At a predetermined endpoint (e.g., day 4 or 8 post-infection), euthanize a subset of mice from each group. Aseptically harvest organs (e.g., kidneys, brain, liver), homogenize them in sterile saline, and perform serial dilutions for plating on a suitable agar medium (e.g., YPD or Sabouraud Dextrose Agar). Incubate the plates and count the colony-forming units (CFU) to determine the fungal burden per gram of tissue.[1][9]
Conclusion
This compound represents a significant advancement in the development of novel antifungal agents. Its selective inhibition of the fungal mitochondrial cytochrome bc1 complex, coupled with its synergistic activity with established antifungals, highlights its potential to address the critical challenges of fungal drug resistance and virulence. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compound and related compounds. Continued research into its in vivo efficacy, pharmacokinetics, and safety profile will be crucial in translating this promising molecule into a clinical reality.
References
- 1. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1585214-21-6 [amp.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Correlation between in vitro and in vivo activity of antifungal agents against Candida species [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Biological Target Identification and Mechanism of Action of Inz-5
Audience: Researchers, scientists, and drug development professionals.
Core Subject: Inz-5, a novel, fungal-selective small molecule inhibitor.
Executive Summary
In the ongoing effort to combat invasive fungal infections and the rise of antifungal resistance, the identification of novel therapeutic targets is paramount. This compound has been identified as a promising small molecule inhibitor that selectively targets the fungal mitochondrial cytochrome bc1 complex, also known as Complex III.[1] This complex is a critical component of the electron transport chain, essential for ATP production via oxidative phosphorylation.[1] By inhibiting this pathway, this compound disrupts fungal energy metabolism, leading to a potent antifungal effect.[1] Notably, this compound exhibits a synergistic effect with existing azole antifungals, such as fluconazole (B54011), converting their typically fungistatic action into a fungicidal one and preventing the evolution of drug resistance.[1][2] This guide provides a comprehensive overview of the biological target of this compound, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.
Biological Target and Mechanism of Action
The primary biological target of this compound is the fungal mitochondrial cytochrome bc1 complex (Complex III).[1][3][4] this compound exerts its antifungal activity by binding to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex.[1] This binding event obstructs the oxidation of ubiquinol, thereby inhibiting the transfer of electrons to cytochrome c.[1]
The disruption of the electron transport chain by this compound has two major consequences for the fungal cell:
-
Inhibition of ATP Synthesis: The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives ATP synthase. By blocking this process, this compound severely depletes the cell's main energy currency.[1][3]
-
Impaired Adaptation to Stress: Pathogenic fungi like Candida albicans rely on mitochondrial respiration to adapt to nutrient-poor environments. Inhibition of the cytochrome bc1 complex by this compound compromises this metabolic flexibility, making the fungus more susceptible to host immune defenses.[1]
Cryo-electron microscopy studies have further elucidated that this compound binding to the Qp site of cytochrome b alters the equilibrium of the Rieske head domain positions, which is a critical conformational change required for electron transfer.[3] The specificity of this compound for the fungal cytochrome bc1 complex over its human counterpart provides a significant therapeutic window, minimizing potential host toxicity.[3]
Signaling Pathway of this compound Action
The primary signaling pathway affected by this compound is the mitochondrial electron transport chain, leading to a cascade of downstream effects culminating in a bioenergetic crisis within the fungal cell.[3]
Quantitative Data Summary
The efficacy and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key performance metrics.
Table 1: In Vitro Efficacy of this compound and Analogs
| Compound | C. albicans Growth Inhibition IC50 (µM) | Human Cytochrome bc1 Inhibition IC50 (µM) | HepG2 Cell Growth Inhibition IC50 (µM) | Selectivity Index (HepG2 IC50 / C. albicans IC50) |
| This compound | 0.4 | Not explicitly stated, but selective | ~11.2 | 28 |
| Inz-1 | 1.6 | 45.3 | >100 | >62.5 |
| Data sourced from a comparative analysis of this compound and its analogs.[4] |
Table 2: Additional Potency and Synergy Data for this compound
| Parameter | Value | Assay Conditions |
| IC50 (C. albicans proliferation) | 0.381 µM | Not specified |
| IC50 (Purified C. albicans CIII₂) | 24 ± 3 nM | UQH₂:cyt. c oxidoreductase assay |
| Concentration for synergy with fluconazole | 10 µM | Liquid culture |
| Concentration for macrophage co-culture | 5 µM | Co-culture with bone-marrow-derived macrophages |
| Data sourced from studies on this compound's activity against Candida albicans.[3] |
Table 3: Metabolic Stability
| Compound | Mouse Liver Microsomal Stability (% remaining after 15 min) |
| This compound | 19.5% |
| Inz-1 | <1% |
| Data highlights the improved metabolic stability of this compound over its predecessor, Inz-1.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Ubiquinol-Cytochrome c Reductase Assay (for IC50 Determination)
This assay measures the enzymatic activity of the cytochrome bc1 complex and is used to determine the IC50 value of inhibitors like this compound.
Materials:
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.4, 1 mM EDTA)
-
Purified mitochondria or cytochrome bc1 complex
-
Cytochrome c (from equine heart)
-
Decylubiquinol (substrate)
-
This compound (or other inhibitors) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 550 nm
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from yeast spheroplasts by differential centrifugation. Resuspend the final mitochondrial pellet in a suitable storage buffer and determine the protein concentration.[1]
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing Assay Buffer, Cytochrome c solution (final concentration ~50 µM), and Triton X-100 (to permeabilize mitochondrial membranes).[1]
-
Inhibitor Addition: Add this compound at various concentrations to the wells. Include a DMSO-only well as a control.
-
Enzyme Addition: Add purified mitochondria to a final concentration of 5-10 µg/mL.[1]
-
Pre-incubation: Incubate the reaction mixture for a few minutes at the desired temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.[5]
-
Initiation of Reaction: Start the reaction by adding the decylubiquinol substrate solution (final concentration ~50 µM).[1]
-
Measurement: Immediately monitor the increase in absorbance at 550 nm at 30°C for 5-10 minutes, taking readings every 30 seconds. The rate of cytochrome c reduction is proportional to the initial linear slope of the absorbance curve.[1]
-
Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Normalize the rates to the DMSO control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol, based on CLSI M27 guidelines, determines the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.
Materials:
-
RPMI-1640 medium, buffered to pH 7.0 with MOPS.
-
Fungal inoculum, standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
This compound stock solution in DMSO.
-
96-well microtiter plates.
Procedure:
-
Inoculum Preparation: Culture the fungal strain overnight. Adjust the cell suspension to a 0.5 McFarland standard and then dilute to the final inoculum concentration in RPMI-1640 medium.[6]
-
This compound Preparation: Prepare a 2-fold serial dilution of this compound in the assay medium directly in the 96-well plate.[6] Include drug-free (growth control) and medium-only (sterility control) wells.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 35-37°C) for 24-48 hours.
-
Endpoint Determination: Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of growth compared to the control. The endpoint can be determined visually or by measuring the optical density.[1]
Fluconazole Resistance Emergence Assay
This assay assesses the ability of this compound to prevent the emergence of fluconazole-resistant colonies of C. albicans.
Materials:
-
Candida albicans wild-type strain (e.g., SC5314).
-
Standard growth media (e.g., YPD agar).
-
Fluconazole.
-
This compound.
Procedure:
-
Plating: Plate approximately 2 x 10³ C. albicans cells onto the media.[2]
-
Treatment Groups: Prepare plates with four different conditions:[2]
-
Control group: No drug.
-
Fluconazole alone: Media containing 64 mg/L fluconazole.
-
This compound alone: Media containing 10 µM this compound.
-
Combination group: Media containing both 64 mg/L fluconazole and 10 µM this compound.
-
-
Incubation: Incubate plates for 4 days at 37°C.[2]
-
Analysis: Observe and quantify the emergence of resistant colonies for each treatment group. A complete abrogation of resistant colonies is expected in the combination group.[2]
Conclusion
This compound represents a significant advancement in the development of novel antifungal therapies. Its targeted inhibition of the fungal mitochondrial cytochrome bc1 complex provides a potent mechanism of action with a favorable selectivity profile. The improved potency and metabolic stability of this compound over its predecessors make it a compelling lead compound for further preclinical development.[4] Furthermore, its ability to act synergistically with existing drugs like fluconazole to prevent resistance highlights a promising strategy to combat the growing challenge of drug-resistant fungal pathogens.[2] The data and protocols presented in this guide are intended to support ongoing research and development efforts in this critical area of infectious disease.
References
Inz-5: A Deep Dive into its In Vitro Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the persistent challenge against invasive fungal infections, exacerbated by the rise of antifungal resistance, the exploration of novel cellular targets is paramount. Inz-5 has surfaced as a promising small molecule inhibitor that selectively targets the fungal mitochondrial cytochrome bc1 complex, also known as Complex III.[1][2][3] This complex is an essential component of the electron transport chain, vital for the production of ATP through oxidative phosphorylation.[1][4] By inhibiting this complex, this compound disrupts the energy metabolism of fungal cells, leading to a powerful antifungal effect.[1][4] Notably, this compound exhibits a synergistic relationship with existing azole antifungals, such as fluconazole (B54011), transforming their typically fungistatic action into a fungicidal one and helping to prevent the development of resistance.[1][5] This technical guide offers a thorough overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols for its investigation.
Mechanism of Action: Targeting the Fungal Powerhouse
This compound exerts its antifungal properties by binding to the Qo site of cytochrome b, a critical subunit of the cytochrome bc1 complex.[1] This action obstructs the oxidation of ubiquinol, which in turn halts the transfer of electrons to cytochrome c.[1] The disruption of the electron transport chain has two significant consequences for the fungal cell:
-
Inhibition of ATP Synthesis: The primary role of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which powers ATP synthase. By blocking this process, this compound severely diminishes the cell's primary energy source.[1]
-
Impaired Stress Adaptation: Pathogenic fungi, such as Candida albicans, depend on mitochondrial respiration to adapt to nutrient-scarce environments, like those found within a host.[1] The inhibition of the cytochrome bc1 complex by this compound compromises this metabolic flexibility, making the fungus more vulnerable to the host's immune defenses.[1]
The selectivity of this compound for the fungal cytochrome bc1 complex over its human equivalent is due to differences in the amino acid sequences of the Qo binding pocket.[1]
Below is a diagram illustrating the signaling pathway of this compound's action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's in vitro activity.
Table 1: In Vitro Inhibitory Activity of this compound and Precursor Inz-1 [4]
| Compound | C. albicans Growth Inhibition IC50 (µM) | Human Cytochrome bc1 Inhibition IC50 (µM) | HepG2 Cell Growth Inhibition IC50 (µM) | Selectivity Index (HepG2 IC50 / C. albicans IC50) | Mouse Liver Microsomal Stability (% remaining after 15 min) |
| Inz-1 | 1.6 | 45.3 | >100 | >62.5 | <1% |
| This compound | 0.4 | Not explicitly stated, but selective | ~11.2 | 28 | 19.5% |
Table 2: In Vitro Efficacy of this compound against Candida albicans [3][6]
| Parameter | Value | Conditions |
| IC50 (Cytochrome bc1 Activity) | 0.381 µM | C. albicans |
| IC50 (UQH2:cyt. c oxidoreductase assay) | 24 ± 3 nM | Purified CIII₂ |
| Growth Inhibition | Moderate to strong | Media with non-fermentable carbon sources (e.g., galactose, fetal bovine serum) |
| Growth Inhibition | Very little | Media with high glucose (fermentative metabolism) |
| Synergistic Effect | Renders fluconazole fungicidal | Combination of 10 µM this compound and 32 mg/L fluconazole reduced viable colonies by 97% |
| Resistance Emergence | Prevents | Plating on media with 64 mg/L fluconazole and 10 µM this compound |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination[3][6]
This protocol determines the lowest concentration of this compound that inhibits the visible growth of Candida albicans.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a suspension of C. albicans from an overnight culture on Sabouraud Dextrose Agar (B569324) (SDA) in sterile saline.
-
Adjust the suspension to a cell density of 1 x 10^6 to 5 x 10^6 CFU/mL.
-
Dilute the fungal suspension in RPMI-1640 medium to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.
-
Prepare serial dilutions of this compound in RPMI-1640 medium in the 96-well plate. Final concentrations should typically range from 0.01 µM to 20 µM.
-
Include a drug-free control well.
-
Add 100 µL of the diluted fungal suspension to each well containing 100 µL of the serially diluted this compound.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control. Alternatively, measure the optical density at 530 nm.
Protocol 2: Checkerboard Assay for Antifungal Synergy Testing[3][7]
This protocol details the checkerboard method to determine the in vitro synergistic activity of this compound with another antifungal agent.
Materials:
-
96-well microtiter plates
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution
-
Second antifungal agent stock solution
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium. Harvest the cells/spores and suspend them in sterile saline. Adjust the inoculum concentration to 0.5-2.5 x 10^3 CFU/mL in RPMI-1640 medium.
-
Prepare Drug Dilutions: In a 96-well plate, create a two-dimensional serial dilution of this compound and the second antifungal agent. Typically, this compound is serially diluted along the y-axis (rows), and the other agent is diluted along the x-axis (columns).
-
Incubation: Add the prepared fungal inoculum to each well. Incubate the plate at 37°C for 24-48 hours.
-
Growth Measurement: Determine the optical density at 600 nm (OD600) of each well.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to a no-drug control and determine the Fractional Inhibitory Concentration Index (FICI) to assess synergy.
Protocol 3: Cytochrome bc1 Inhibition Assay[1]
This assay measures the enzymatic activity of cytochrome bc1 using purified yeast mitochondria.
Materials:
-
Purified yeast mitochondria
-
Assay Buffer
-
Cytochrome c solution (50 µM)
-
Triton X-100 (10% solution)
-
This compound at various concentrations
-
Decylubiquinol substrate solution (50 µM)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture as follows:
-
180 µL of Assay Buffer
-
10 µL of 50 µM Cytochrome c solution
-
2 µL of Triton X-100 (10% solution) to permeabilize the mitochondrial membranes
-
1 µL of this compound at various concentrations (or DMSO for control)
-
Add purified mitochondria to a final concentration of 5-10 µg/mL.
-
-
Initiation of Reaction: Start the reaction by adding 5 µL of the 50 µM decylubiquinol substrate solution to each well.
-
Measurement: Immediately monitor the increase in absorbance at 550 nm at 30°C for 5-10 minutes, taking readings every 30 seconds.
The following diagram illustrates a general workflow for in vitro antifungal synergy testing.
Conclusion
The development of this compound represents a significant advancement in the quest for novel antifungal therapies.[4] Its unique mechanism of targeting the mitochondrial electron transport chain offers a promising strategy to combat drug resistance and enhance the efficacy of current antifungal agents.[4][7] The improved potency, selectivity, and metabolic stability of this compound make it a strong candidate for further preclinical development.[4] The data and protocols presented in this guide are intended to support and facilitate ongoing research and development efforts in this critical field of infectious disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Preliminary Toxicity Assessment of Inz-5: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inz-5 is an indazole derivative identified as a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III).[1][2] Its mechanism of action, involving the disruption of the mitochondrial electron transport chain, presents a promising strategy for antifungal therapy, particularly against resistant strains.[3] This document provides a preliminary toxicity assessment of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing its core signaling pathway and a general workflow for its toxicological evaluation. While comprehensive in vivo toxicity data is limited in the public domain, this guide synthesizes the current understanding of this compound's selectivity and metabolic stability to inform further preclinical development.
Introduction
The emergence of drug-resistant fungal pathogens constitutes a significant global health threat. This compound is a novel indazole derivative that offers a targeted approach by inhibiting a fundamental cellular process in fungi: mitochondrial respiration.[1] Specifically, this compound targets the cytochrome bc1 complex, a key enzyme in the electron transport chain responsible for ATP synthesis.[2] This targeted inhibition leads to a bioenergetic crisis within the fungal cell, resulting in potent antifungal activity.[2]
A critical aspect of drug development is establishing a compound's safety profile. The therapeutic potential of this compound is underscored by its selectivity for the fungal cytochrome bc1 complex over its human counterpart.[3][4] This document collates the available preliminary data on this compound's activity, selectivity, and metabolic stability, which are key indicators of its potential toxicity profile.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound based on available in vitro studies. These data points provide a foundational understanding of its potency, selectivity, and metabolic characteristics.
Table 1: In Vitro Antifungal Activity of this compound
| Parameter | Value | Target Organism | Assay Conditions |
| IC50 | 0.381 µM | Candida albicans | Growth inhibition assay |
| IC50 | 24 ± 3 nM | C. albicans Cytochrome bc1 | UQH2:cyt c oxidoreductase assay[5] |
| Growth Inhibition | Promising | Scedosporium prolificans | Respiratory growth conditions[6] |
| Growth Inhibition | Promising | Aspergillus terreus | Respiratory growth conditions[6] |
| Growth Inhibition | Promising | Rhizopus oryzae | Respiratory growth conditions[6] |
Table 2: Selectivity and Metabolic Stability of this compound
| Parameter | Value | Species/System | Notes |
| Fungal Selectivity | 27.8-fold | Fungal vs. Human | Ratio of activity against fungal target vs. human counterpart[4] |
| Microsomal Stability | 19.5% remaining | Mouse Liver Microsomes | After 15-minute incubation at 37°C[4][6] |
| Plasma Stability | Fully recovered | Human Serum | After 3-hour incubation[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for assessing the toxicological profile of a new chemical entity. The following are representative methodologies for key assays used to characterize compounds like this compound.
Cytochrome bc1 Enzymatic Assay (UQH2:cyt c oxidoreductase activity)
This assay directly measures the inhibitory effect of this compound on its molecular target.
-
Preparation of Mitochondria: Isolate mitochondria from C. albicans and human cell lines (e.g., HepG2) through differential centrifugation.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.4, 1 mM EDTA).
-
Reaction Mixture: In a 96-well plate, combine the mitochondrial preparation, cytochrome c, and varying concentrations of this compound (or vehicle control).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, ubiquinol (B23937) (UQH2).
-
Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (e.g., using HepG2 cells)
This assay assesses the general toxicity of this compound to human cells.
-
Cell Culture: Culture human hepatocellular carcinoma cells (HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control and a positive control for cytotoxicity.
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a cell-titer glo reagent) to each well and incubate as per the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and calculate the CC50 (50% cytotoxic concentration).
Microsomal Stability Assay
This assay provides an early indication of a compound's susceptibility to hepatic metabolism.
-
Preparation: Thaw pooled liver microsomes (e.g., from mice or humans) and an NADPH-regenerating system on ice.
-
Reaction: In a microcentrifuge tube, incubate this compound at a final concentration (e.g., 1 µM) with the microsomes in a phosphate buffer at 37°C.
-
Initiation: Start the reaction by adding the NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point compared to the 0-minute sample. Determine the in vitro half-life (t½).
Signaling Pathways and Mechanistic Insights
The primary mechanism of action of this compound is the targeted inhibition of the mitochondrial electron transport chain (ETC). This disruption has several downstream consequences for the fungal cell.
Experimental Workflow Visualization
The preliminary toxicity assessment of a compound like this compound follows a structured, tiered approach, starting with in vitro assays and potentially progressing to in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Inz-5: A Comprehensive Technical Review of a Novel Fungal-Selective Cytochrome bc1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the global effort to combat the rise of antifungal resistance, the novel indazole derivative, Inz-5, has emerged as a promising therapeutic candidate.[1][2] This small molecule selectively targets the fungal mitochondrial cytochrome bc1 complex, a critical component of the electron transport chain, thereby disrupting the pathogen's energy metabolism.[2] Notably, this compound exhibits a synergistic relationship with conventional azole antifungals, such as fluconazole (B54011), converting their typically fungistatic action into a potent fungicidal effect and impeding the development of drug resistance.[2][3][4] This technical guide provides an in-depth review of this compound, consolidating available data on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action: Targeting Fungal Mitochondrial Respiration
This compound exerts its antifungal properties by specifically inhibiting the cytochrome bc1 complex (also known as Complex III) within the mitochondrial electron transport chain.[1][5] This inhibition disrupts the vital Q cycle, a process that facilitates electron transfer from ubiquinol (B23937) to cytochrome c while simultaneously translocating protons across the inner mitochondrial membrane.[1] The subsequent collapse of the mitochondrial membrane potential halts ATP synthesis via oxidative phosphorylation, precipitating a bioenergetic crisis within the fungal cell.[1][2]
Cryo-electron microscopy studies have revealed that this compound binds to the Qp site of cytochrome b, a subunit of the cytochrome bc1 complex.[1] This binding event alters the equilibrium of the Rieske head domain positions, a conformational change essential for electron transfer.[1][6] The specificity of this compound for the fungal cytochrome bc1 complex over its human counterpart provides a significant therapeutic window, minimizing the potential for host toxicity.[1]
Signaling Pathway and Molecular Interactions
The primary signaling pathway affected by this compound is the mitochondrial electron transport chain, leading to a cascade of downstream effects.
Inhibitory action of this compound on the mitochondrial electron transport chain.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in studies involving Candida albicans.
Table 1: In Vitro Efficacy of this compound and Analogs against C. albicans
| Compound | C. albicans Growth Inhibition IC50 (µM) | Human Cytochrome bc1 Inhibition IC50 (µM) | HepG2 Cell Growth Inhibition IC50 (µM) | Selectivity Index (HepG2 IC50 / C. albicans IC50) | Mouse Liver Microsomal Stability (% remaining after 15 min) |
|---|---|---|---|---|---|
| Inz-1 | 1.6 | 45.3 | >100 | >62.5 | <1% |
| This compound | 0.4 | Not explicitly stated, but selective | ~11.2 | 28 | 19.5% |
Data sourced from a comparative analysis of this compound and its analogs.[5]
Table 2: Synergistic Antifungal Activity of this compound with Fluconazole
| Treatment | Effect on C. albicans | Key Observation |
|---|---|---|
| Fluconazole (32 mg/L) | Fungistatic (slowed growth) | Does not decrease cell viability. |
| This compound (10 µM) | Partially slowed growth | - |
| Fluconazole (32 mg/L) + this compound (10 µM) | Fungicidal | Reduced the number of viable colonies by 97%.[3] |
This data highlights the transformation of fluconazole from a fungistatic to a fungicidal agent in the presence of this compound.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Broth Microdilution Assay for Antifungal Susceptibility Testing
This protocol is used to determine the minimum inhibitory concentration (MIC) of antifungal agents.
Workflow for broth microdilution assay.
Methodology:
-
Inoculum Preparation: A standardized suspension of the fungal species (e.g., Candida albicans) is prepared to a specific cell density.
-
Drug Dilution: The antifungal agent (this compound) is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity for yeasts).[7]
Checkerboard Assay for Synergy Analysis
This method is employed to assess the synergistic, additive, or antagonistic effects of drug combinations.
Methodology:
-
Plate Setup: A two-dimensional array of drug concentrations is created in a microtiter plate, with one drug serially diluted along the rows and the other along the columns.
-
Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension and incubated.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction between the two drugs. While specific FICI values for the this compound and fluconazole combination are not publicly available, this is the standard method for such an analysis.[4]
Time-Kill Assays
This assay provides a dynamic picture of the antifungal effect over time.
Methodology:
-
Culture Preparation: Fungal cultures are grown to the logarithmic phase and then diluted.
-
Drug Exposure: The cultures are exposed to the antifungal agent(s) at specific concentrations.
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viability Assessment: The number of viable fungal cells in each aliquot is determined by plating serial dilutions and counting the resulting colonies (Colony Forming Units, CFUs).
Macrophage Phagocytosis and Fungal Escape Assay
This assay evaluates the effect of a compound on the interaction between fungi and immune cells.
Workflow for macrophage phagocytosis and fungal escape assay.
Methodology:
-
Cell Culture: Mouse bone-marrow-derived macrophages are cultured. C. albicans is engineered to express a fluorescent protein (e.g., BFP).
-
Co-culture: The macrophages and fluorescently labeled C. albicans are co-cultured in the presence or absence of this compound (e.g., 5 µM).
-
Phagocytosis: The cells are incubated for a short period (e.g., 30 minutes) to allow for phagocytosis of the fungi by the macrophages.
-
Fungal Escape: The co-culture is incubated for a longer period (e.g., 2 hours) to observe the ability of the fungi to form hyphae and escape the macrophages.
-
Microscopy: The cells are visualized using fluorescence microscopy to assess the localization of the fungi. In the presence of this compound, C. albicans remained trapped within the phagosome.[3]
Conclusion
This compound represents a significant advancement in the development of novel antifungal therapies. Its unique mechanism of targeting the fungal mitochondrial electron transport chain, coupled with its synergistic activity with existing antifungals, offers a promising strategy to combat drug-resistant fungal infections. The data and protocols outlined in this guide provide a solid foundation for further preclinical and clinical investigation into the therapeutic potential of this compound and its analogs. The continued exploration of this class of compounds is crucial in the ongoing effort to address the critical challenges posed by invasive fungal diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Inz-5 in Fungal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Inz-5, a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III), in laboratory settings.[1][2] this compound offers a valuable tool for studying fungal mitochondrial function, virulence, and mechanisms of drug resistance.[2][3] By targeting the cytochrome bc1 complex, this compound disrupts the electron transport chain, which is crucial for cellular respiration and ATP production in fungi.[1][2] This disruption of mitochondrial respiration leads to a cascade of downstream effects, ultimately impairing fungal growth and survival.[2]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize key quantitative data for this compound, primarily against the opportunistic fungal pathogen Candida albicans.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target/Organism | Value | Assay Type | Reference |
| IC50 (Growth Inhibition) | Candida albicans | 0.4 µM | Growth Inhibition Assay | [4] |
| IC50 (Cytochrome bc1 Activity) | Candida albicans | 0.381 µM | Not Specified | [1][5] |
| IC50 | Purified C. albicans CIII₂ | 24 ± 3 nM | UQH₂:cyt. c oxidoreductase assay | [1][5] |
| IC50 (Human Cytochrome bc1 Inhibition) | Human | 45.3 µM | Not Specified | [4] |
| IC50 (HepG2 Cell Growth Inhibition) | Human (HepG2) | ~11.2 µM | Not Specified | [4] |
Table 2: Recommended Experimental Concentrations of this compound for C. albicans
| Application | Concentration | Notes | Reference |
| Synergy with Fluconazole (B54011) | 10 µM | Used in combination with 32 or 64 mg/L fluconazole.[1] | [1][3] |
| Macrophage Co-culture | 5 µM | Investigated the effect on fungal escape from macrophages.[1] | [1][3] |
| Growth Inhibition on Agar | 10 µg (on disk) | Assessed growth inhibition on various carbon sources.[1] | [1] |
| Growth Inhibition Assays | 5 - 10 µM | [6] |
Signaling Pathway and Mechanism of Action
This compound exerts its antifungal activity by specifically targeting the cytochrome bc1 complex within the mitochondrial electron transport chain.[5] This inhibition disrupts the Q-cycle, a critical process for transferring electrons from ubiquinol (B23937) to cytochrome c.[1] The consequence is a collapse of the mitochondrial membrane potential, halting ATP synthesis via oxidative phosphorylation and leading to a bioenergetic crisis within the fungal cell.[5] The selectivity of this compound for the fungal cytochrome bc1 complex over its human counterpart provides a significant therapeutic window.[4]
Caption: this compound inhibits the Cytochrome bc1 complex, disrupting the mitochondrial electron transport chain.
Experimental Protocols
Fungal Growth Inhibition Assay (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a fungal strain, typically C. albicans.[7]
Materials:
-
Candida albicans strain (e.g., SC5314)[7]
-
RPMI-1640 medium with L-glutamine, buffered with MOPS[7]
-
This compound stock solution (in DMSO)[7]
-
Sterile 96-well microtiter plates[7]
-
Spectrophotometer (plate reader)[7]
Procedure:
-
Inoculum Preparation: Prepare a suspension of C. albicans from an overnight culture on Sabouraud Dextrose Agar (SDA) in sterile saline. Adjust the suspension to a cell density of 1 x 10⁶ to 5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[7]
-
Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.015 to 8 µg/mL.[1]
-
Inoculation: Add 100 µL of the diluted fungal suspension to each well containing 100 µL of the serially diluted this compound.[7]
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control. This can be determined by visual inspection or by reading the optical density at 600 nm (OD600) using a microplate reader.[7]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Cytochrome bc1 (Complex III) Activity Assay
This protocol measures the UQH₂:cytochrome c oxidoreductase activity of the cytochrome bc1 complex to determine the IC50 of this compound.[8]
Materials:
-
Isolated mitochondria from C. albicans[1]
-
Cytochrome c solution (e.g., 50 µM)[9]
-
Decylubiquinol substrate solution (e.g., 50 µM)[9]
-
Triton X-100 (10% solution)[9]
-
This compound at various concentrations[9]
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)[8]
-
96-well plate[9]
-
Spectrophotometer or microplate reader capable of measuring absorbance at 550 nm[8]
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing assay buffer, cytochrome c solution, Triton X-100, and this compound at various concentrations (or DMSO for control). Add purified mitochondria to a final concentration of 5-10 µg/mL.[9]
-
Reaction Initiation: Start the reaction by adding the decylubiquinol substrate solution to each well.[9]
-
Measurement: Immediately monitor the increase in absorbance at 550 nm at 30°C for 5-10 minutes, taking readings every 30 seconds.[9]
-
Data Analysis: Calculate the rate of cytochrome c reduction for each inhibitor concentration. To determine the IC50 of this compound, plot the percentage of inhibition against the log of the inhibitor concentration.[1]
Synergy Testing with Fluconazole (Checkerboard Assay)
This protocol determines the synergistic interaction between this compound and fluconazole against C. albicans.[1]
Materials:
-
This compound and Fluconazole stock solutions[1]
-
Candida albicans strain[1]
-
RPMI-1640 medium[1]
-
Sterile 96-well microtiter plates[1]
Procedure:
-
Plate Setup: Prepare a 96-well plate with serial dilutions of this compound along the y-axis and fluconazole along the x-axis, creating a matrix of varying concentrations of both compounds.[1]
-
Inoculation: Prepare the C. albicans inoculum as described in Protocol 1 and inoculate each well.[1]
-
Incubation: Incubate the plate at 35°C for 48 hours.[1]
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) to determine if the combination is synergistic, additive, indifferent, or antagonistic.[10]
Macrophage Co-culture Assay
This protocol assesses the effect of this compound on the ability of C. albicans to survive and proliferate in the presence of macrophages.[7]
Materials:
-
Candida albicans strain (wild-type or fluorescently labeled)[7]
-
Mouse bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line[7]
-
DMEM medium supplemented with 10% fetal bovine serum (FBS)[7]
-
This compound[7]
-
Microscopy imaging system[7]
Procedure:
-
Cell Seeding: Seed macrophages in a suitable culture plate and allow them to adhere overnight.[7]
-
Fungal Preparation: Grow a culture of C. albicans and wash the cells with sterile PBS. Opsonize the C. albicans cells with serum if necessary.[7]
-
Infection: Add the C. albicans to the macrophage monolayer at a specific multiplicity of infection (MOI), for example, 1:1.[7]
-
Treatment: Add this compound to the co-culture medium at the desired concentration (e.g., 5 µM). Include a no-drug control.[7]
-
Incubation: Incubate the co-culture for a defined period (e.g., 2 to 14 hours).[7]
-
Analysis: At different time points, wash the wells to remove non-phagocytosed fungi. The cells can then be fixed and visualized using fluorescence microscopy to assess fungal survival and filamentation.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Inz-5 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inz-5 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 (Complex III), a critical component of the electron transport chain.[1][2] By disrupting mitochondrial respiration, this compound effectively halts ATP synthesis, leading to a bioenergetic crisis within the fungal cell.[2] This mechanism of action not only provides a direct antifungal effect but also demonstrates synergistic activity with existing azole antifungals, converting their typically fungistatic action to fungicidal and potentially mitigating the development of resistance.[1]
These application notes provide a comprehensive overview of the available data for this compound and a generalized protocol for determining its optimal dosage for in vivo studies. While specific in vivo dosage information for this compound is not yet publicly established due to its metabolic stability requiring further optimization for systemic exposure in animal models, this guide offers a systematic approach for researchers to conduct initial in vivo investigations.[3]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | Fungal Cytochrome bc1 | Mitochondrial Activity Assay | 50-100 nM (species dependent) | [4] |
Note: IC50 values can vary depending on the specific fungal species and assay conditions.
Antifungal Susceptibility of Candida albicans
| Compound | Condition | MIC Value | Effect | Reference |
| This compound | Alone | 10 µM | Partial growth inhibition | [3] |
| Fluconazole | Alone (32 mg/L) | - | Slowed growth | [3] |
| This compound + Fluconazole | Combination (10 µM + 32 mg/L) | - | 97% reduction in viable colonies | [3] |
Signaling Pathway of this compound
The primary signaling pathway affected by this compound is the mitochondrial electron transport chain. This compound specifically binds to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex.[1] This binding event obstructs the oxidation of ubiquinol, thereby inhibiting the transfer of electrons to cytochrome c.[1] The disruption of this process has two major consequences for the fungal cell: the inhibition of ATP synthesis and impaired adaptation to stress.[1]
Caption: Mechanism of action of this compound on the fungal mitochondrial electron transport chain.
Experimental Protocols
In Vitro Cytochrome bc1 Activity Assay
This protocol is designed to determine the IC50 value of this compound against the fungal cytochrome bc1 complex.
Materials:
-
Purified fungal mitochondria
-
Assay Buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH, pH 7.4)
-
Cytochrome c solution (10 mM)
-
Decylubiquinol (DBH2) as substrate (prepared fresh)
-
This compound stock solution in DMSO
-
Detergent (e.g., 0.01% DDM or 2 µL of 10% Triton X-100)
-
Dual-wavelength spectrophotometer or microplate reader
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from fungal cells using established protocols. Determine the protein concentration using a standard method like Bradford or BCA assay.[4]
-
Reagent Preparation:
-
Prepare a working solution of cytochrome c (final concentration 50-100 µM) in the assay buffer.
-
Prepare reduced decylubiquinol (DBH2) by adding a small amount of potassium borohydride (B1222165) to a decylubiquinone (B1670182) stock solution until the yellow color disappears.[4]
-
Prepare serial dilutions of this compound in DMSO.
-
-
Reaction Setup: In a cuvette or a 96-well plate, prepare the reaction mixture containing the assay buffer, cytochrome c, and detergent. Add the desired concentration of this compound or DMSO as a control. Finally, add the mitochondrial suspension to a final protein concentration of 5-10 µg/mL.[1][4]
-
Initiation and Measurement: Start the reaction by adding the DBH2 substrate. Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.[1][4]
-
Data Analysis: Calculate the initial rate of cytochrome c reduction. Normalize the rates to the DMSO control and plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value using a dose-response curve.[1]
General Protocol for In Vivo Dosage Determination
Given the lack of established in vivo dosage for this compound, a dose-range finding study is essential. This generalized protocol provides a framework for conducting such studies in a rodent model.
Workflow for In Vivo Dose Determination:
References
Application Notes and Protocols for Inz-5 in Fungal Research
Introduction
Inz-5 is a potent and selective small molecule inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain responsible for ATP production.[1][2] By targeting the Qo site of cytochrome b, this compound disrupts mitochondrial respiration, leading to decreased ATP synthesis and ultimately inhibiting fungal growth.[1][3] This mechanism makes this compound a valuable tool for studying fungal metabolism, pathogenesis, and antifungal drug development. Notably, this compound has demonstrated synergistic effects with azole antifungals, converting their fungistatic action to fungicidal and preventing the emergence of drug resistance.[1][4]
It is important to clarify that This compound itself is not detected via Western blotting , as it is a small molecule and not a protein. Western blotting is a technique used to detect specific proteins within a sample. However, Western blotting is a crucial complementary technique in research involving this compound to analyze its effects on fungal cells. For instance, it can be used to assess the expression levels of target proteins, related pathway components, or markers of cellular stress in response to this compound treatment.
These application notes provide protocols for utilizing Western blotting to study the downstream effects of this compound on fungal protein expression.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound's activity, which can inform the concentrations used in Western blot-related experiments.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (C. albicans proliferation) | 0.381 µM | Not specified | [5] |
| IC50 (Purified C. albicans CIII₂) | 24 ± 3 nM | UQH₂:cyt. c oxidoreductase assay | [5] |
| Synergy with Fluconazole | 10 µM this compound | Liquid culture with C. albicans | [6] |
| Macrophage Co-culture | 5 µM this compound | Co-culture with bone-marrow-derived macrophages | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Fungal Protein Expression after this compound Treatment
This protocol describes how to treat fungal cells with this compound and subsequently analyze protein expression levels by Western blot. This can be used to investigate changes in mitochondrial proteins or stress response pathways.
1. Fungal Cell Culture and this compound Treatment:
-
Culture the fungal strain of interest (e.g., Candida albicans, Cryptococcus neoformans) in appropriate liquid media. For optimal this compound activity, use media with non-fermentable carbon sources (e.g., glycerol, ethanol) to encourage respiratory metabolism.[3]
-
Grow the culture to the mid-logarithmic phase.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO). The final DMSO concentration should not affect fungal growth.[3]
-
Incubate for a predetermined time (e.g., 4, 8, 12, or 24 hours) to allow for changes in protein expression.
2. Protein Extraction:
-
Harvest the fungal cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Disrupt the cells using mechanical methods such as bead beating or sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant containing the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay.[7]
4. SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and 5x loading buffer.[7]
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.[7]
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. The antibody dilution will need to be optimized.
-
Wash the membrane multiple times with wash buffer (TBST).
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again to remove unbound secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using X-ray film or a digital imaging system.[9]
-
For quantitative analysis, use a loading control (e.g., actin, tubulin, or GAPDH) to ensure equal protein loading between lanes.
Visualizations
Signaling Pathway and Mechanism of Action
Mechanism of this compound action on the electron transport chain.
Experimental Workflow
Workflow for Western blot analysis after this compound treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. abcam.com [abcam.com]
- 8. Disrupting mitochondrial function could improve treatment of fungal infections | Whitehead Institute [wi.mit.edu]
- 9. m.youtube.com [m.youtube.com]
Inz-5 application in neuroscience research
Application Notes and Protocols for Inz-5
A Note to Researchers in Neuroscience: The following application notes for this compound are based on its established role as a selective inhibitor of the fungal mitochondrial cytochrome bc1 complex. A comprehensive review of the scientific literature indicates that the primary application of this compound is in the field of mycology and antifungal drug discovery. While some fungal infections can affect the central nervous system, there is currently no substantial body of research supporting the direct application of this compound in neuroscience research for purposes such as studying neuronal signaling, neurodegenerative diseases, or other neurological processes. The information provided below is therefore focused on its use as an antifungal agent.
Introduction
This compound is an indazole derivative that has been identified as a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex, also known as Complex III.[1][2][3] This complex is a critical component of the electron transport chain, which is essential for ATP production through oxidative phosphorylation. By binding to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex, this compound blocks the oxidation of ubiquinol (B23937) and inhibits the transfer of electrons to cytochrome c.[1] This disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential and a halt in ATP synthesis, resulting in a potent antifungal effect.[2] Notably, this compound has demonstrated synergistic activity with azole antifungals, such as fluconazole (B54011), converting their typically fungistatic action into a fungicidal one and preventing the emergence of drug resistance.[1][4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound in the context of its antifungal activity, primarily against Candida albicans.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (C. albicans proliferation) | 0.381 µM | Not specified | [2] |
| IC50 (Purified C. albicans CIII₂) | 24 ± 3 nM | UQH₂:cyt. c oxidoreductase assay | [2] |
| Synergy with Fluconazole | 10 µM | Liquid culture with C. albicans | [4] |
| Macrophage Co-culture | 5 µM | Co-culture with bone-marrow-derived macrophages and C. albicans | [4] |
| Microsomal Stability (Mouse Liver) | 19.5% remaining after 15 min | Incubation at 37°C | [4] |
Signaling Pathway and Experimental Workflow
Signaling Pathway: Mechanism of this compound Action
Caption: this compound inhibits Complex III (cytochrome bc1) in the mitochondrial electron transport chain.
Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Objective: To prepare a stock solution of this compound for use in in vitro assays.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
This compound is soluble in DMSO. It is recommended to prepare a 10 mM stock solution in 100% DMSO.[3]
-
Weigh the appropriate amount of this compound powder and dissolve it in the calculated volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Fungal strain (e.g., Candida albicans)
-
Appropriate liquid culture medium (e.g., RPMI-1640)
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer (plate reader)
-
-
Protocol:
-
Prepare a fungal inoculum suspension and adjust the concentration to approximately 1 x 10³ to 5 x 10³ cells/mL in the culture medium.
-
In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in the culture medium to achieve a range of desired final concentrations. Ensure the final DMSO concentration does not exceed 1% to avoid solvent toxicity.
-
Add 100 µL of the fungal inoculum to each well containing the diluted this compound.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24 to 48 hours.
-
Determine the MIC by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm) or by visual inspection.[1] The MIC is the lowest concentration of this compound at which a significant inhibition of growth is observed compared to the positive control.
-
Synergy Testing with Fluconazole (Checkerboard Assay)
-
Objective: To evaluate the synergistic antifungal effect of this compound in combination with fluconazole.
-
Materials:
-
This compound stock solution
-
Fluconazole stock solution
-
Fungal strain (C. albicans)
-
Liquid culture medium
-
Sterile 96-well microplates
-
-
Protocol:
-
In a 96-well plate, prepare a two-dimensional array of drug concentrations. Serially dilute this compound along the rows and fluconazole along the columns.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Add the standardized fungal inoculum to each well.
-
Include appropriate controls for each drug alone.
-
Incubate the plate at 37°C for 48 hours.
-
After incubation, measure the OD of each well.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy. The FICI is calculated as follows: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of fluconazole in combination / MIC of fluconazole alone).
-
FICI ≤ 0.5 indicates synergy.
-
0.5 < FICI ≤ 4.0 indicates an additive or indifferent effect.
-
FICI > 4.0 indicates antagonism.
-
-
Macrophage Co-culture Assay
-
Objective: To assess the effect of this compound on the ability of macrophages to control fungal growth.
-
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
C. albicans engineered to express a fluorescent protein (e.g., BFP)
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fluorescence microscope
-
-
Protocol:
-
Seed BMDMs in a suitable culture plate and allow them to adhere.
-
Treat the BMDMs with a non-toxic concentration of this compound (e.g., 5 µM) or a vehicle control (DMSO).[4]
-
Add the fluorescently labeled C. albicans to the macrophage culture at a specific multiplicity of infection (MOI).
-
Co-culture for a designated period (e.g., 2 to 14 hours).[4]
-
At various time points, wash the wells to remove non-phagocytosed fungi.
-
Visualize the cells using fluorescence microscopy to observe fungal filamentation and escape from macrophages.
-
Quantify the extent of fungal growth or macrophage survival as required. The results can indicate if this compound enhances the ability of macrophages to control fungal growth.[4]
-
References
- 1. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disrupting mitochondrial function could improve treatment of fungal infections | Whitehead Institute [wi.mit.edu]
- 3. 3-Methoxy-5-nitro-1H-indazole CAS 1118574-49-4 [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
Inz-5: A Potent Tool for High-Throughput Antifungal Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the urgent search for novel antifungal agents to combat the rise of drug-resistant fungal infections, Inz-5 has emerged as a promising small molecule.[1][2] this compound is a selective inhibitor of the fungal mitochondrial cytochrome bc1 complex, also known as Complex III, a critical component of the electron transport chain responsible for ATP production.[1][3] By disrupting this essential pathway, this compound effectively stifles fungal energy metabolism, leading to potent antifungal effects.[1] Notably, this compound exhibits a powerful synergistic effect with existing azole antifungals, converting their typically fungistatic action into a fungicidal one and preventing the emergence of resistance.[1][4][5] These characteristics make this compound an invaluable tool for high-throughput screening (HTS) assays aimed at discovering new antifungal therapies.
This document provides detailed application notes and experimental protocols for utilizing this compound in high-throughput screening and other in vitro antifungal assays.
Mechanism of Action: Targeting Fungal Respiration
This compound exerts its antifungal activity by binding to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex.[1] This binding event blocks the oxidation of ubiquinol, thereby inhibiting the transfer of electrons to cytochrome c.[1] The disruption of the electron transport chain has two primary consequences for the fungal cell:
-
Inhibition of ATP Synthesis: By blocking the electron transport chain, this compound severely depletes the cell's primary energy currency, ATP, which is generated through oxidative phosphorylation.[1][2]
-
Impaired Stress Adaptation: Pathogenic fungi rely on mitochondrial respiration to adapt to nutrient-poor environments. By inhibiting the cytochrome bc1 complex, this compound compromises this metabolic flexibility, making the fungus more susceptible.[1]
The selectivity of this compound for the fungal cytochrome bc1 complex over its human counterpart provides a significant therapeutic window, minimizing potential host toxicity.[2]
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize key quantitative data for this compound, providing a clear comparison of its potency and efficacy in various assays.
Table 1: In Vitro Activity of this compound against Candida albicans
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Growth Inhibition) | 0.381 µM | Broth microdilution assay | [2] |
| IC50 (Purified C. albicans CIII₂) | 24 ± 3 nM | UQH₂:cyt. c oxidoreductase assay | [2] |
| Synergy with Fluconazole (B54011) | 10 µM this compound | Renders fluconazole fungicidal | [2][5] |
| Prevention of Resistance | 10 µM this compound | Prevents emergence of fluconazole-resistant colonies | [5][6] |
Table 2: Comparative IC50 Values of Cytochrome bc1 Inhibitors
| Inhibitor | Target Organism/Enzyme | IC50 (µM) | Reference |
| This compound | Candida albicans | 0.381 | [7] |
| This compound | Human (HEK293) | >10 (28-fold selectivity) | [7] |
| Inz-1 | Candida albicans | 1.6 | [3][7] |
| Inz-1 | Human (HEK293) | 45.3 | [7] |
| Atovaquone | Human cytochrome bc1 | 1.8 | [7] |
| Myxothiazol | Yeasts and Fungi | 0.01-3 (µg/mL) | [7] |
| Antimycin A | Yeast | <0.0025 | [7] |
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on the fungal electron transport chain.
Experimental Workflow
Caption: A generalized workflow for a high-throughput screening assay.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines and is used to determine the minimum concentration of this compound that inhibits fungal growth.[6][8]
Materials:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.[8]
-
Fungal inoculum, standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[6][8]
-
This compound stock solution (e.g., 10 mM in DMSO).[4]
-
Sterile 96-well microplates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare this compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of this compound in RPMI-1640 medium to achieve the desired final concentration range (e.g., 0.01 µM to 20 µM).[6] Include a drug-free well as a growth control.[8]
-
Prepare Fungal Inoculum: Culture the fungal isolate overnight. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard.[8] Dilute the fungal suspension in RPMI-1640 medium to the final concentration.[6]
-
Inoculation: Add the prepared fungal inoculum to each well of the 96-well plate containing the this compound dilutions.[4]
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[4][8]
-
Determine MIC: The MIC is determined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control, which can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm).[1][6]
Protocol 2: Checkerboard Synergy Assay
This assay is used to determine the synergistic, additive, indifferent, or antagonistic interaction between this compound and another antifungal agent.[8][9]
Materials:
-
Same as Protocol 1, with the addition of a second antifungal agent (e.g., fluconazole).
Procedure:
-
Plate Setup: Prepare a 96-well plate. Along the x-axis, prepare serial dilutions of the second antifungal agent. Along the y-axis, prepare serial dilutions of this compound.[8] The resulting grid will contain wells with various combinations of the two drugs.[8]
-
Controls: Include wells with each drug alone and a drug-free growth control.[8]
-
Inoculation: Inoculate all wells with the fungal suspension as described in the MIC protocol.[8]
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[9]
-
Data Analysis: Determine the MIC for each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) as follows:
Protocol 3: Cytochrome bc1 (Complex III) Inhibition Assay
This in vitro assay measures the enzymatic activity of cytochrome bc1 and is used to determine the IC50 of inhibitors like this compound.[1][10]
Materials:
-
Purified yeast mitochondria.[1]
-
Assay Buffer: 50 mM potassium phosphate (B84403) (pH 7.4), 1 mM EDTA, 1 mM KCN.[1]
-
Substrate Solution: 50 µM decylubiquinol in ethanol.[1]
-
Cytochrome c solution: 50 µM in Assay Buffer.[1]
-
Triton X-100 (10% solution).[1]
-
This compound dissolved in DMSO.[1]
-
96-well microplate.[1]
-
Spectrophotometer capable of reading absorbance at 550 nm.[1]
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from yeast spheroplasts by differential centrifugation.[1]
-
Reaction Mixture Preparation: In each well of a 96-well plate, add Assay Buffer, Cytochrome c solution, Triton X-100, this compound at various concentrations (or DMSO for control), and purified mitochondria (final concentration of 5-10 µg/mL).[1]
-
Initiation of Reaction: Start the reaction by adding the decylubiquinol substrate solution to each well.[1]
-
Measurement: Immediately monitor the increase in absorbance at 550 nm at 30°C for 5-10 minutes, taking readings every 30 seconds. The rate of cytochrome c reduction is proportional to the initial linear slope of the absorbance curve.[1]
-
Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Normalize the rates to the DMSO control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Conclusion
This compound's unique mechanism of action, potent antifungal activity, and synergistic potential make it an exceptional tool for high-throughput screening and a promising candidate for further drug development. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their efforts to discover and develop novel antifungal therapies. The targeting of the mitochondrial electron transport chain represents a key strategy in overcoming the growing challenge of antifungal drug resistance.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inz-5
Topic: Inz-5 as a Fungal-Selective Cytochrome bc1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III)[1][2]. This complex is a critical component of the electron transport chain, essential for cellular respiration and ATP production[1][2]. By targeting this vital enzyme, this compound disrupts fungal metabolism, leading to growth inhibition. Furthermore, this compound has demonstrated a synergistic effect with azole antifungals, converting their typically fungistatic action into a fungicidal one and showing potential in preventing the evolution of drug resistance[2]. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its use in antifungal research.
It is important to note that while the query specified "fluorescent labeling techniques," the available scientific literature predominantly describes this compound as a mitochondrial inhibitor and not a fluorescent probe. There may be a potential confusion with other fluorescent probes, such as Zinbo-5, which is a ratiometric probe used for detecting intracellular zinc[3]. The following sections will focus on the well-documented applications of this compound as an antifungal agent.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its precursors, providing insights into their potency, selectivity, and experimental usage.
Table 1: In Vitro Inhibitory Activity of this compound and Precursors [2]
| Compound | Target | Assay Type | IC50 Value | Organism/Cell Line |
| Inz-1 | Cytochrome bc1 | Enzyme Activity | 2.5 µM | Saccharomyces cerevisiae |
| Inz-1 | Cytochrome bc1 | Enzyme Activity | 8.0 µM | Candida albicans |
| Inz-1 | Cytochrome bc1 | Enzyme Activity | 45.3 µM | Human (HEK293) |
| Inz-4 | Fungal Growth | Cell-Based | 0.026 µM | Candida albicans |
| This compound | Fungal Growth | Cell-Based | 0.381 µM | Candida albicans |
| This compound | Cytochrome bc1 | Enzyme Activity | 24 ± 3 nM | Candida albicans |
Table 2: Selectivity and Pharmaceutical Properties of this compound and Precursors [2]
| Compound | Selectivity Index (Human/Fungal) | Plasma Stability (Human Serum) | Microsomal Stability (Mouse Liver) |
| Inz-1 | 5.6-fold (Enzyme Activity) | Fully degraded after 1 hour | <1% remaining after 15 minutes |
| This compound | - | - | 19.5% remaining after 15 minutes |
Table 3: Experimental Concentrations of this compound [1]
| Application | Concentration | Organism/Cell Line | Notes |
| Synergy with Fluconazole (B54011) | 10 µM | C. albicans | Used in combination with 32 or 64 mg/L fluconazole |
| Macrophage Co-culture | 5 µM | C. albicans and mouse bone marrow-derived macrophages | Investigated the effect on fungal escape from macrophages |
| Growth Inhibition on Agar | 10 µg (on disk) | C. albicans | Assessed growth inhibition on various carbon sources |
Signaling Pathway and Mechanism of Action
This compound targets the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex within the mitochondrial electron transport chain[2]. This binding event blocks the oxidation of ubiquinol, thereby inhibiting the transfer of electrons to cytochrome c. The disruption of the electron transport chain leads to two major consequences for the fungal cell:
-
Inhibition of ATP Synthesis: The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives ATP synthase. By blocking this process, this compound severely depletes the cell's main energy currency[2].
-
Impaired Adaptation to Stress: Fungi, such as Candida albicans, rely on mitochondrial respiration to adapt to nutrient-poor environments, like the macrophage phagosome. Inhibition of the cytochrome bc1 complex by this compound compromises this metabolic flexibility, making the fungus more susceptible to host immune defenses[2].
The selectivity of this compound for the fungal cytochrome bc1 complex over its human counterpart is attributed to differences in the amino acid sequences of the Qo binding pocket[2].
Caption: Mechanism of this compound action on the fungal mitochondrial electron transport chain.
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: Fungal Growth Inhibition Assay
This protocol determines the minimum inhibitory concentration (MIC) of this compound against Candida albicans.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
-
Sterile saline
Procedure:
-
Inoculum Preparation:
-
Suspend several C. albicans colonies from an overnight culture on Sabouraud Dextrose Agar (SDA) in sterile saline[4].
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL)[1].
-
Dilute the suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL[1].
-
-
Drug Dilution:
-
Inoculation and Incubation:
-
Data Analysis:
Protocol 2: Synergy Assay with Fluconazole (Checkerboard Assay)
This protocol assesses the synergistic antifungal activity of this compound in combination with fluconazole.
Materials:
-
Candida albicans strain
-
RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
Fluconazole stock solution
-
Sterile 96-well microplates
Procedure:
-
Plate Setup:
-
Prepare a 96-well plate with serial dilutions of this compound along the y-axis and fluconazole along the x-axis to create a matrix of varying concentrations of both compounds[1].
-
-
Inoculation:
-
Incubation:
-
Incubate the plate at 35°C for 48 hours[1].
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination[1]. The interaction is typically classified as synergistic, indifferent, or antagonistic based on the Fractional Inhibitory Concentration Index (FICI).
-
Protocol 3: Macrophage Co-culture Assay
This protocol investigates the effect of this compound on the ability of C. albicans to escape from macrophages.
Materials:
-
Mouse bone marrow-derived macrophages (BMDMs)
-
Fluorescently labeled C. albicans (e.g., expressing BFP)[5]
-
Cell culture medium (e.g., DMEM)
-
This compound stock solution (in DMSO)
-
Serum for opsonization
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed macrophages in a suitable culture plate (e.g., 24-well plate with coverslips) and allow them to adhere overnight[4].
-
-
Fungal Infection:
-
Treatment:
-
Incubation and Imaging:
Caption: General experimental workflow for the macrophage co-culture assay.
Fluorescent Probes for Zinc Detection: A Note on "this compound"
The query for "this compound fluorescent labeling techniques" did not yield results for a fluorescent probe with this specific name. Scientific literature extensively documents various organic fluorescent probes for the detection and imaging of intracellular zinc (Zn²⁺)[6][7]. One such probe is Zinbo-5 , a benzoxazole-based, ratiometric zinc probe with a quantum yield of 0.1 in its zinc-bound form and a dissociation constant (Kd) for Zn²⁺ in the nanomolar range[3]. It is suitable for two-photon excitation microscopy and can reveal changes in intracellular zinc concentration[3].
Other families of zinc sensors include the Zinpyr family, such as DA-ZP1-TPP, which shows a zinc-dependent fluorescence response and is designed for imaging mobile zinc in mitochondria[8]. FluoZin dyes are another class of indicators designed for detecting Zn²⁺ in the 0.1–100 µM range with minimal interference from calcium[9].
The development of these probes is crucial as zinc is an essential metal ion involved in numerous physiological processes, and its dysregulation is associated with various diseases[6][10][11]. The techniques for using these probes generally involve loading the cells with the cell-permeant form of the dye, followed by fluorescence microscopy to measure changes in fluorescence intensity or ratio upon zinc binding[8][12][13].
Given the available information, it is likely that the query "this compound" in the context of fluorescent labeling is a misnomer, possibly confusing it with established zinc probes like Zinbo-5 or other similarly named compounds. The provided application notes and protocols are therefore focused on the well-characterized role of this compound as a fungal mitochondrial inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Emission ratiometric imaging of intracellular zinc: design of a benzoxazole fluorescent sensor and its application in two-photon microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings [mdpi.com]
- 8. Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zinc Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 10. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Imaging of Mitochondrial and Cytosolic Free Zinc Levels in an in vitro Model of Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of ING5 Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Inhibitor of Growth Family Member 5 (ING5) gene expression. ING5 is a critical tumor suppressor gene implicated in the regulation of cell growth, apoptosis, and chromatin remodeling.[1][2][3][4][5][6][7] Its expression levels are frequently altered in various cancers, making it a gene of significant interest in cancer research and drug development.[1][3][4][8][9][10][11] This document outlines key signaling pathways involving ING5, presents quantitative data on its expression in different cancers, and provides detailed protocols for its expression analysis using quantitative Real-Time PCR (qRT-PCR), in situ hybridization (ISH), and RNA sequencing (RNA-Seq).
Quantitative Data on ING5 Gene Expression in Cancer
The expression of ING5 is dysregulated in a variety of human cancers. The following table summarizes findings on ING5 expression across different cancer types.
| Cancer Type | ING5 Expression Status | Notes | Reference |
| Breast Cancer | Frequently Expressed (79.9%) | Expression detected in the majority of cases. | [8][9] |
| Colorectal Cancer | Frequently Expressed (56.3%) | Expression detected in over half of the cases. | [8][9] |
| Endometrial Cancer | Frequently Expressed (50.0%) | Expression detected in half of the cases. | [8][9] |
| Gastric Cancer | Higher mRNA expression than normal tissue | Increased mRNA expression is negatively correlated with patient survival. | [3] |
| Liver Cancer (LIHC) | Upregulated mRNA expression | High expression is associated with a poor prognosis. | [11] |
| Hepatocellular Carcinoma | Low Expression (14.5%) | Low frequency of expression observed. | [8][9] |
| Pancreatic Cancer | Low Expression (22.6%) | Low frequency of expression observed. | [8][9] |
Signaling Pathways Involving ING5
ING5 functions as a crucial node in several signaling pathways that regulate cell proliferation, survival, and invasion. Its interaction with key cellular machinery highlights its role as a tumor suppressor.
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for ING5 mRNA Expression
This protocol describes the relative quantification of ING5 mRNA levels from cell lines or tissue samples.
-
RNeasy Mini Kit (Qiagen) or similar for RNA extraction
-
High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems) or similar
-
SYBR Green PCR Master Mix (Applied Biosystems) or similar
-
Nuclease-free water
-
Primers for human ING5 and a reference gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
-
RNA Extraction:
-
Isolate total RNA from cells or tissues using the RNeasy Mini Kit according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and check for integrity via gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit following the manufacturer's protocol.
-
-
qRT-PCR Reaction:
-
Prepare the reaction mixture in a total volume of 20 µL per reaction:
-
10 µL 2x SYBR Green PCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
Set up reactions in triplicate for each sample and gene (ING5 and reference gene). Include no-template controls.
-
-
Thermal Cycling:
-
Perform the qPCR on a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis to verify primer specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for ING5 and the reference gene for each sample.
-
Calculate the relative expression of ING5 using the ΔΔCt method.
-
In Situ Hybridization (ISH) for ING5 mRNA Localization
This protocol provides a method for visualizing the spatial distribution of ING5 mRNA in tissue sections.
-
Paraffin-embedded or frozen tissue sections
-
Deparaffinization and rehydration solutions (Xylene, Ethanol (B145695) series)
-
Proteinase K
-
Hybridization buffer
-
DIG-labeled antisense RNA probe for ING5
-
Anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase)
-
Chromogenic substrate (e.g., NBT/BCIP) or fluorescent detection reagents
-
Wash buffers (e.g., SSC)
-
Probe Design and Synthesis:
-
Design a specific antisense RNA probe for human ING5, typically 300-800 bp in length.
-
Synthesize the DIG-labeled probe using in vitro transcription. A sense probe should also be synthesized as a negative control.
-
-
Tissue Preparation:
-
Deparaffinize and rehydrate paraffin-embedded sections through a series of xylene and ethanol washes.[13] For frozen sections, fix them appropriately.
-
Permeabilize the tissue by treating with Proteinase K. The concentration and incubation time should be optimized for the tissue type.
-
-
Hybridization:
-
Pre-hybridize the sections in hybridization buffer for at least 1 hour at the hybridization temperature (e.g., 55-65°C).
-
Denature the DIG-labeled probe by heating and then add it to the hybridization buffer.
-
Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.[13][14]
-
-
Post-Hybridization Washes:
-
Perform a series of stringency washes with SSC buffers at increasing temperatures to remove non-specifically bound probe.[13]
-
-
Immunodetection and Visualization:
-
Block non-specific antibody binding sites.
-
Incubate the sections with an anti-DIG antibody conjugated to an enzyme.
-
Wash to remove unbound antibody.
-
Add the appropriate chromogenic or fluorescent substrate and incubate until the desired signal intensity is reached.
-
Counterstain with a nuclear stain (e.g., DAPI or Nuclear Fast Red) if desired.
-
Dehydrate, mount, and visualize under a microscope.
-
RNA Sequencing (RNA-Seq) for ING5 Expression Analysis
RNA-Seq provides a comprehensive and quantitative analysis of the transcriptome, allowing for the assessment of ING5 expression and the discovery of potential isoforms.
-
Library Preparation:
-
Isolate high-quality total RNA from your samples.
-
Perform either poly(A) selection to enrich for mRNA or ribosomal RNA (rRNA) depletion for a more comprehensive view of the transcriptome.
-
Fragment the RNA, synthesize cDNA, and add sequencing adapters to create the sequencing library.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis Pipeline:
-
Quality Control (QC): Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the cleaned reads to the human reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification: Count the number of reads that map to the ING5 gene (and all other genes) using tools like featureCounts or HTSeq.
-
Normalization: Normalize the raw read counts to account for differences in library size and gene length. Common normalization methods include TPM (Transcripts Per Million) and FPKM/RPKM (Fragments/Reads Per Kilobase of transcript per Million mapped reads).
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are differentially expressed between experimental groups. This will allow you to determine if ING5 expression is significantly different under your conditions of interest.
-
Downstream Analysis: Perform gene ontology and pathway analysis on the list of differentially expressed genes to understand the biological context of the observed changes.[15]
-
References
- 1. ING5: multifaceted roles beyond tumor suppression in cellular physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Transcriptional Regulation of ING5 and its Suppressive Effects on Gastric Cancer [frontiersin.org]
- 4. Frontiers | The roles of ING5 in cancer: A tumor suppressor [frontiersin.org]
- 5. Knockout of the ING5 epigenetic regulator confirms roles in stem cell maintenance and tumor suppression in vivo | PLOS One [journals.plos.org]
- 6. genecards.org [genecards.org]
- 7. The roles of ING5 in cancer: A tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression pattern and level of ING5 protein in normal and cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ING5 | Cancer Genetics Web [cancer-genetics.org]
- 11. Comprehensive analysis of clinical and biological value of ING family genes in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. docs.abcam.com [docs.abcam.com]
- 14. langdalelab.com [langdalelab.com]
- 15. RNA-Seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Inz-5 solubility issues
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of Inz-5, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For initial stock solutions, we highly recommend using 100% Dimethyl Sulfoxide (DMSO). This compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stocks (e.g., 10-50 mM). These stock solutions can then be diluted into aqueous buffers or cell culture media for your experiments. Always use anhydrous, high-purity DMSO to prevent degradation of the compound.
Q2: My this compound is precipitating when I dilute my DMSO stock into aqueous buffer or cell culture media. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in aqueous solutions. Here are several strategies to mitigate this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.
-
Increase the DMSO Carryover: Ensure the final concentration of DMSO in your working solution is between 0.1% and 0.5%. This small amount of co-solvent can help maintain solubility. However, always run a vehicle control to ensure the DMSO concentration is not affecting your experimental model.
-
Use a Surfactant or Co-solvent: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final buffer can help maintain solubility.
-
Pre-warm the Media/Buffer: Pre-warming your aqueous solution to 37°C before adding the this compound stock can sometimes improve solubility. Add the compound slowly while vortexing gently.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is pH-dependent. Based on its chemical structure, this compound is more soluble in acidic conditions (pH < 5.0). As the pH increases towards neutral and alkaline conditions, its aqueous solubility decreases significantly. For cell-based assays, which are typically conducted at physiological pH (~7.4), managing solubility is critical.
Troubleshooting Guides
Issue 1: this compound Powder Will Not Dissolve in Aqueous Buffers
This workflow provides a step-by-step guide to address initial dissolution problems with this compound.
Caption: Troubleshooting workflow for initial this compound dissolution.
Issue 2: Precipitation Observed During a Cell-Based Assay
This guide helps you troubleshoot this compound precipitation that occurs after it has been added to cell culture media.
Caption: Logic diagram for troubleshooting this compound precipitation in cell assays.
Quantitative Data Summary
For ease of reference, the solubility characteristics of this compound are summarized below.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |
|---|---|---|---|
| DMSO | 25 | > 100 | > 220 |
| Ethanol | 25 | 15.2 | 33.5 |
| PBS (pH 7.4) | 25 | < 0.001 | < 0.0022 |
| PBS (pH 5.0) | 25 | 0.015 | 0.033 |
Table 2: Recommended Formulations for In Vitro Aqueous Working Solutions
| Formulation Component | Concentration | Purpose | Notes |
|---|---|---|---|
| This compound | 1-10 µM | Active Compound | Final concentration depends on assay requirements. |
| DMSO | 0.1 - 0.5% (v/v) | Co-solvent | Vehicle controls are essential. |
| Pluronic® F-68 | 0.01 - 0.1% (w/v) | Surfactant/Stabilizer | Helps prevent precipitation in protein-containing media. |
| (2-Hydroxypropyl)-β-cyclodextrin | 1 - 5% (w/v) | Encapsulating Agent | Useful for increasing apparent solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.
Materials:
-
This compound powder (MW: 453.5 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Methodology:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 4.54 mg of this compound powder and transfer it to the tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Close the cap tightly and vortex the solution at medium speed for 2-5 minutes, or until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparing a 10 µM Working Solution of this compound in Cell Culture Media
Objective: To prepare a final working solution of this compound for a cell-based experiment, minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture media (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution. Add 2 µL of the 10 mM stock solution to 998 µL of pre-warmed media in a sterile tube. This creates a 20 µM intermediate solution with 0.2% DMSO. Mix gently by inverting the tube several times.
-
Prepare the final working solution. Add 5 mL of the 20 µM intermediate solution to 5 mL of pre-warmed media. This results in a final 10 µM this compound solution with a DMSO concentration of 0.1%.
-
Use this final solution immediately for treating your cells. Always prepare a corresponding vehicle control using the same dilutions of DMSO without the compound.
This structured approach ensures that the high concentration of this compound in the DMSO stock does not come into direct contact with the bulk aqueous media, which is the primary cause of precipitation.
Caption: Recommended serial dilution workflow for this compound.
Technical Support Center: Enhancing Inz-5 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of Inz-5 in solution. By following these guidelines, users can ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in 100% DMSO. For long-term storage, solid this compound should be stored at -20°C for up to three years, while stock solutions in DMSO should be stored at -80°C for up to one year. To maintain stability, it is crucial to avoid repeated freeze-thaw cycles by preparing small aliquots for frequent use.[1]
Q2: My this compound solution shows visible precipitation. What should I do?
A2: Precipitation of this compound from a solution can be due to poor solubility or supersaturation in the chosen solvent.[2] If you observe precipitation, consider the following troubleshooting steps:
-
Verify Solvent Choice: Ensure you are using an appropriate solvent. While this compound is soluble in organic solvents like DMSO and ethanol, a co-solvent system may be necessary for aqueous solutions.[2]
-
Sonication: Gentle sonication can aid in the dissolution of the compound.[2]
-
pH Compatibility: If using aqueous buffers, ensure the pH is compatible with this compound stability.[2]
-
Concentration Check: You may be exceeding the solubility limit of this compound in that specific solvent. Try preparing a more dilute solution.
Q3: How can I monitor the stability of my this compound working solution during an experiment?
A3: To monitor the stability of this compound during your experiments, it is recommended to regularly assess its purity and concentration using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[2] A decrease in the area of the main peak or the appearance of new peaks can be indicative of degradation.[2]
Q4: What are the primary degradation pathways for peptides like this compound in solution?
A4: Peptides in solution can degrade through several chemical and physical pathways. The most common chemical degradation pathways include:
-
Hydrolysis: Cleavage of the peptide bond, which can be catalyzed by acidic or basic conditions.[3]
-
Oxidation: Particularly affects residues like methionine and cysteine.[3]
-
Deamidation: Occurs in sequences containing asparagine or glutamine residues.[3] Physical instability can lead to aggregation and precipitation.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Activity of this compound in Bioassays
If you are observing inconsistent results or a loss of potency in your bioassays, it could be related to the degradation of this compound.
| Potential Cause | Recommended Solution |
| Improper Storage | Verify that this compound is stored at -20°C or lower in a desiccated environment. For solutions, use aliquots to minimize freeze-thaw cycles.[2] |
| Contamination of Stock Solution | Prepare fresh stock solutions using high-purity solvents. If used in cell-based assays over an extended period, consider filter-sterilizing the solutions.[2] |
| Chemical Instability in Experimental Medium | Conduct forced degradation studies to identify key degradation pathways (e.g., hydrolysis, oxidation, photolysis). This will help in developing a stabilizing formulation.[2] |
| Interaction with Other Components | Evaluate the compatibility of this compound with other reagents and components in your experimental medium.[2] |
Issue 2: Changes in the Physical Appearance of the this compound Solution
Changes such as color variation or cloudiness can indicate degradation or contamination.
| Potential Cause | Recommended Solution |
| Oxidation | Minimize exposure of the solution to atmospheric oxygen and light.[3] Consider using degassed buffers. |
| Microbial Contamination | If the solution appears cloudy, it may be due to microbial growth. Prepare fresh solutions using sterile techniques and consider adding antimicrobial preservatives if appropriate for your experiment. |
| Precipitation of Degradation Products | Analyze the precipitate using techniques like HPLC or LC-MS to identify degradation products. Adjust storage and handling protocols based on the findings.[2] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing and handling this compound solutions to maximize stability.
Materials:
-
Solid this compound
-
High-purity DMSO
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (10 mM):
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile vial.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, amber vials or polypropylene tubes.
-
Store the aliquots at -80°C for long-term stability (up to one year).[1]
-
-
Working Solution Preparation:
-
For each experiment, thaw a single aliquot of the DMSO stock solution.
-
Dilute the stock solution to the desired working concentration using your chosen culture medium or buffer. Ensure thorough mixing.
-
Prepare fresh working solutions for each experiment to ensure consistency.[1]
-
Protocol 2: Forced Degradation Study to Identify this compound Instability
This protocol provides a framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Buffers at different pH values (e.g., pH 3, 5, 7.4, 9)
-
Hydrogen peroxide solution (for oxidative stress)
-
HPLC system with a C18 column
-
UV detector
-
Mass spectrometer (optional)
Procedure:
-
Sample Preparation:
-
Prepare separate solutions of this compound at a known concentration (e.g., 100 µg/mL) in the different pH buffers and in a solution containing hydrogen peroxide (e.g., 0.1%).
-
Include a control sample of this compound in a neutral buffer stored under optimal conditions.
-
-
Stress Conditions:
-
Hydrolytic Stress: Incubate the pH-buffered solutions at an elevated temperature (e.g., 50°C) for a defined period (e.g., 24, 48, 72 hours).
-
Oxidative Stress: Incubate the hydrogen peroxide solution at room temperature for a defined period.
-
Photolytic Stress: Expose a solution of this compound to UV light for a defined period.
-
-
Analysis:
-
At each time point, analyze the samples by HPLC.
-
Monitor the decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.
-
If available, use a mass spectrometer to identify the degradation products.
-
Visualizations
Caption: Mechanism of action of this compound on the fungal electron transport chain.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for inconsistent this compound activity.
References
Inz-5 experimental variability and controls
Inz-5 Technical Support Center
Welcome to the technical support center for this compound, a novel investigational agent. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments and interpreting results. This compound is a potent, fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex, a critical component of the electron transport chain essential for ATP production.[1][2][3]
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the primary mechanism of action for this compound?
-
A1: this compound selectively inhibits the fungal mitochondrial cytochrome bc1 complex (also known as Complex III).[1][2][3] By binding to the Qo site of cytochrome b, it blocks the electron transport chain, which disrupts mitochondrial respiration and leads to a severe depletion of ATP, ultimately inhibiting fungal growth.[1][4]
-
-
Q2: What is the solubility and recommended stock solution preparation for this compound?
-
A2: this compound is a hydrophobic molecule with good solubility in DMSO.[4] It is recommended to prepare a high-concentration stock solution, such as 10 mM, in 100% anhydrous DMSO.[4] Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution into your aqueous culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤1%).[4]
-
-
Q3: Has this compound shown synergistic effects with other antifungal agents?
-
A3: Yes, this compound demonstrates a powerful synergistic effect with azole antifungals like fluconazole (B54011).[5][6] This combination can convert the typically fungistatic action of fluconazole into a fungicidal one and can prevent the emergence of fluconazole resistance.[6][7]
-
Experimental Design & Controls
-
Q4: What are the optimal media conditions for testing this compound efficacy?
-
A4: The inhibitory effect of this compound is most potent when fungi are reliant on mitochondrial respiration. It is recommended to use media containing non-fermentable carbon sources like glycerol, ethanol, or lactate.[4] Avoid media with high concentrations of glucose, as this allows the fungi to bypass respiratory metabolism through fermentation, making them less susceptible to this compound.[4][8]
-
-
Q5: What positive and negative controls should I use in my experiments?
-
A5:
-
Negative Control: A vehicle control, typically DMSO at the same final concentration used for this compound dilutions, is essential to account for any effects of the solvent on fungal growth.[9]
-
Positive Control (for bc1 complex inhibition): Well-characterized cytochrome bc1 inhibitors like Antimycin A or Myxothiazol can be used to confirm that the experimental system is sensitive to this mechanism of inhibition.[10]
-
Positive Control (for synergy studies): When testing synergy with fluconazole, include treatment arms with this compound alone and fluconazole alone to compare against the combination.[7]
-
-
-
Q6: How can I determine the optimal concentration of this compound for my specific fungal strain?
-
A6: The effective concentration can vary between species and strains.[4] It is crucial to perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50) for your strain.[4] For Candida albicans, a starting concentration range of 0.05 to 25 µM is recommended for MIC assays.[4]
-
Troubleshooting Guides
Issue 1: High Variability or No Inhibitory Effect Observed
| Potential Cause | Recommended Solution |
| Compound Instability/Precipitation | This compound is hydrophobic and may precipitate in aqueous media. Prepare fresh working solutions from a DMSO stock for each experiment. Ensure thorough mixing when diluting into media.[4] |
| Sub-optimal Media Conditions | The use of high-glucose media allows fungi to bypass mitochondrial respiration via fermentation, masking the effect of this compound. Switch to media with a non-fermentable carbon source (e.g., glycerol) to force reliance on the electron transport chain.[4][8] |
| Incorrect Inoculum Density | If the initial number of fungal cells is too high, it may overwhelm the inhibitory effect of the compound. Standardize your inoculum using a spectrophotometer or hemocytometer to ensure consistency between experiments.[11] |
| Resistant Fungal Strain | The target strain may have intrinsic resistance or mutations in the cytochrome b protein. Confirm the susceptibility of your strain with a reference cytochrome bc1 inhibitor (e.g., Antimycin A). Sequence the CYTB gene to check for known resistance mutations.[4] |
Issue 2: Inconsistent Results in Synergy Assays (e.g., Checkerboard Assay)
| Potential Cause | Recommended Solution |
| Inappropriate Concentration Ranges | The concentration ranges for both this compound and the synergistic agent must bracket their individual MIC values. Ensure you test concentrations both above and below the MIC for each drug to accurately calculate the Fractional Inhibitory Concentration Index (FICI). |
| Incorrect FICI Calculation | Double-check the formula and the MIC values used for the calculation. A FICI of ≤ 0.5 is synergistic, > 0.5 to 4.0 is indifferent, and > 4.0 is antagonistic.[11] |
| Endpoint Reading Subjectivity | Visual determination of MICs can be subjective, especially with trailing growth. Use a quantitative method, such as a microplate reader measuring optical density (OD), and establish a clear endpoint (e.g., the lowest concentration causing ≥50% growth inhibition compared to the control). |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and Analogs against C. albicans
| Compound | C. albicans Growth Inhibition IC50 (µM) | Human Cytochrome bc1 Inhibition IC50 (µM) | Selectivity Index (Human/C. albicans) | Mouse Liver Microsomal Stability (% remaining after 15 min) |
| This compound | 0.4 | >10 | >28 | 19.5% |
| Inz-1 (Precursor) | 1.6 | 45.3 | ~28 | <1% |
| Data sourced from comparative analyses of this compound and its analogs.[2][10] |
Table 2: Synergistic Activity of this compound with Fluconazole against C. albicans
| Treatment | Fungal Colony Outcome |
| Control (No Drug) | Robust colony growth |
| Fluconazole (64 mg/L) alone | High rate of resistant colony emergence (~0.5%) |
| This compound (10 µM) alone | No reduction in colony number, but reduced colony size |
| This compound (10 µM) + Fluconazole (64 mg/L) | Complete prevention of resistant colony formation |
| Data from studies on preventing the emergence of fluconazole resistance.[6] |
Signaling Pathways and Workflows
The primary pathway affected by this compound is the mitochondrial electron transport chain, which is crucial for cellular energy production.
Caption: Mechanism of this compound targeting the fungal mitochondrial cytochrome bc1 complex.
Caption: Troubleshooting decision tree for variable this compound inhibitory activity.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from CLSI guidelines to determine the MIC of this compound against yeast.[11]
-
Prepare Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) overnight.[12]
-
Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard.
-
Dilute this suspension in RPMI-1640 medium (buffered with MOPS, with a non-fermentable carbon source) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[12]
-
-
Prepare Drug Dilutions:
-
In a 96-well microtiter plate, perform a 2-fold serial dilution of this compound (from a DMSO stock) in the assay medium. A typical final concentration range is 0.01 µM to 20 µM.[12]
-
Include a drug-free well (vehicle control) and a medium-only well (sterility control).
-
-
Inoculation and Incubation:
-
Data Analysis:
-
Determine the MIC as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control.[12] This can be assessed visually or by measuring the optical density (e.g., at 600 nm) with a microplate reader.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol determines the in vitro synergistic activity of this compound with a second antifungal agent (e.g., fluconazole).
-
Prepare Inoculum: Prepare the fungal inoculum as described in the MIC protocol.
-
Plate Setup:
-
In a 96-well plate, prepare 2-fold serial dilutions of this compound along the y-axis (rows) and the second antifungal agent along the x-axis (columns).[5]
-
The resulting grid contains various combinations of the two drugs. Include rows and columns with each drug alone as controls.
-
-
Inoculation and Incubation:
-
Inoculate all wells with the fungal suspension.
-
Incubate the plate at 35°C for 24-48 hours.[11]
-
-
Data Analysis:
-
Determine the MIC for each drug alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing no growth:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the two FIC values: FICI = FIC of this compound + FIC of Drug B.
-
Interpret the results: FICI ≤ 0.5 indicates synergy; >0.5 to 4.0 indicates no interaction; >4.0 indicates antagonism.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Use Inhibitors [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Welcome to the . This guide provides troubleshooting tips and answers to frequently asked questions regarding assays related to the Inz-5 protein. Our goal is to help you identify and resolve common issues to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal antibody dilution for detecting this compound in a Western Blot?
A1: The optimal antibody dilution is highly dependent on the specific antibody and the expression level of this compound in your sample. We recommend starting with the manufacturer's suggested dilution and performing a dot blot or a dilution series Western Blot to determine the ideal concentration. A common starting range for a primary antibody is 1:1000 to 1:5000. Over-saturating the membrane with the primary antibody can lead to high background, while too little antibody will result in a weak or no signal.
Q2: I am observing a very weak or no signal in my this compound ELISA. What are the possible causes?
A2: A weak or absent signal in an ELISA can stem from several factors. Ensure that you are using the correct wavelength for detection and that the plate reader is functioning correctly. Check the expiration dates and storage conditions of all reagents, including the capture and detection antibodies, and the substrate. Inadequate washing steps can also lead to high background noise, which can mask a weak signal. Finally, confirm that the this compound protein is present in your samples and at a concentration within the detection range of the assay.
Q3: My this compound kinase activity assay results are not consistent across replicates. What could be the reason?
A3: Inconsistent results in kinase activity assays often point to variability in pipetting, especially when handling small volumes of enzyme or substrate. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions. Temperature fluctuations can also affect enzyme kinetics, so ensure all reactions are incubated at a stable and consistent temperature. Another potential cause is incomplete mixing of reagents in the wells; gently tap the plate to ensure a homogenous reaction mixture.
Troubleshooting Guides
This compound Western Blotting
A common issue in Western Blotting is high background or non-specific bands, which can obscure the target protein band.
Problem: High Background on Western Blot Membrane
| Potential Cause | Recommended Solution | Expected Outcome |
| Antibody Concentration Too High | Decrease the concentration of the primary or secondary antibody. A typical starting dilution is 1:1000. | Reduction in background noise, making the specific band more prominent. |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., 5% BSA instead of milk). | A cleaner membrane with less non-specific antibody binding. |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes). | More effective removal of unbound antibodies, leading to lower background. |
| Membrane Dried Out | Ensure the membrane remains wet throughout the entire process. | Prevents non-specific binding of antibodies to the membrane. |
This compound ELISA
A frequent challenge with ELISA is achieving a low signal-to-noise ratio, making it difficult to distinguish the signal from the background.
Problem: Low Signal-to-Noise Ratio in ELISA
| Potential Cause | Recommended Solution | Expected Outcome |
| Sub-optimal Antibody Concentrations | Titrate both capture and detection antibodies to find the optimal concentrations that yield the highest signal and lowest background. | An improved dynamic range and a better signal-to-noise ratio. |
| Insufficient Incubation Times | Increase the incubation times for the sample, antibodies, and substrate to allow for complete binding and reaction. | A stronger signal, which should increase the signal-to-noise ratio. |
| Cross-Reactivity of Antibodies | Ensure that the secondary antibody is specific to the primary antibody and does not cross-react with other components in the sample. | A reduction in non-specific signal, leading to a lower background. |
| High Plate Background | Run a blank with no sample or antibodies to determine the background of the plate itself. | Helps to identify if the issue is with the plate or the reagents. |
Experimental Protocols
Key Experiment: this compound Immunoprecipitation (IP)
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody against this compound to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Incubation: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads 3-5 times with lysis buffer to remove unbound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western Blotting.
Visual Guides
Caption: Hypothetical this compound signaling cascade.
Caption: Workflow for troubleshooting high background in Western Blots.
Caption: Decision tree for optimizing a kinase assay.
How to reduce Inz-5 cytotoxicity in vitro
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Inz-5, a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex. Below you will find troubleshooting advice and frequently asked questions (FAQs) to help you optimize your in vitro experiments and address potential challenges, including cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a fungal-selective inhibitor of the cytochrome bc1 complex, also known as Complex III, in the mitochondrial electron transport chain.[1][2][3][4] By binding to the Q_o_ site of cytochrome b, a key subunit of this complex, this compound blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c.[4] This disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential, halting ATP synthesis via oxidative phosphorylation and causing a bioenergetic crisis within the fungal cell.[2]
Q2: this compound is described as "fungal-selective." What does this mean for its cytotoxicity in mammalian cells?
A2: "Fungal-selective" indicates that this compound has a significantly higher potency against fungal cells compared to mammalian cells. This selectivity is attributed to differences in the amino acid sequences within the Q_o_ binding pocket of the cytochrome bc1 complex between fungi and humans.[4] For example, the half-maximal inhibitory concentration (IC50) of this compound against Candida albicans is 0.381 µM, while for human HEK293 cells, it is greater than 10 µM, indicating a 28-fold selectivity.[1] This provides a therapeutic window, minimizing potential host toxicity.[2]
Q3: Can this compound be used in combination with other antifungal agents?
A3: Yes, this compound has demonstrated a powerful synergistic effect with fluconazole (B54011) against Candida albicans.[5][6] The combination can convert the typically fungistatic (growth-inhibiting) action of fluconazole into a fungicidal (cell-killing) one.[5][6] Furthermore, the use of this compound in combination with fluconazole has been shown to completely abrogate the emergence of fluconazole-resistant colonies.[5][7]
Q4: How should I prepare and store this compound for in vitro assays?
A4: this compound is soluble in DMSO. It is recommended to prepare a stock solution of 10 mM in 100% DMSO.[6] For long-term storage, solid this compound can be kept at -20°C for up to three years, while stock solutions in DMSO should be stored at -80°C for up to one year.[6] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock into your aqueous culture medium, ensuring the final DMSO concentration does not affect your cells' viability.[6]
Troubleshooting Guides
Issue 1: Low or No Antifungal Activity Observed
If you are observing lower-than-expected antifungal activity with this compound, consider the following factors:
| Potential Cause | Explanation | Recommended Solution |
| Carbon Source in Media | The antifungal activity of this compound is highly dependent on the metabolic state of the fungus. Its inhibitory effect is most potent when fungi are reliant on mitochondrial respiration.[6] High concentrations of fermentable sugars like glucose allow fungi to generate ATP through glycolysis, bypassing the need for respiration and thus reducing their susceptibility to this compound.[5] | Use media containing non-fermentable carbon sources such as glycerol, ethanol, or lactate (B86563) to force the fungal cells to utilize respiratory metabolism.[6] This will increase their sensitivity to this compound's inhibition of the cytochrome bc1 complex.[6] |
| Incorrect Drug Concentration | The effective concentration of this compound can vary between different fungal species and strains.[6] | Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your specific fungal strain. For C. albicans, a starting IC50 of approximately 0.381 µM can be used as a reference.[1][6] |
| Compound Solubility/Stability | As a hydrophobic molecule, this compound may precipitate in aqueous solutions if not prepared correctly.[6] | Ensure a high-concentration stock is fully dissolved in 100% DMSO before diluting into your culture medium. Mix thoroughly when creating working solutions.[6] |
Issue 2: Higher-Than-Expected Cytotoxicity in Mammalian Cells
While this compound is fungal-selective, off-target cytotoxicity in mammalian cells can occur, particularly at high concentrations. If you observe unexpected toxicity in your mammalian cell line or co-culture model, consider these strategies to reduce it:
| Strategy | Explanation | Recommended Action |
| Optimize Concentration and Exposure Time | Cytotoxicity is often dose- and time-dependent. | Determine the lowest effective concentration of this compound for your antifungal purpose and use the shortest possible incubation time. |
| Modify Culture Medium | The metabolic state of mammalian cells can influence their susceptibility to mitochondrial inhibitors. Cells forced to rely on oxidative phosphorylation are more sensitive. | Culture mammalian cells in standard high-glucose medium. The use of galactose instead of glucose can increase reliance on mitochondrial respiration, potentially exacerbating cytotoxicity. |
| Co-treatment with Antioxidants | Inhibition of the electron transport chain can lead to the production of reactive oxygen species (ROS), which contributes to cytotoxicity. | Consider co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E to mitigate oxidative stress.[3] |
| Increase Serum Concentration | Serum proteins can sometimes bind to compounds, reducing their free concentration and bioavailability.[3] | If compatible with your experimental design, try increasing the serum concentration in your culture medium to potentially reduce the effective concentration of this compound.[3] |
Experimental Protocols
Protocol 1: Mammalian Cell Cytotoxicity Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for a mammalian cell line using a standard MTT assay.[8]
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293) in a 96-well plate at an appropriate density and allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the culture medium. Include a vehicle control (e.g., DMSO) at the same concentration used in the highest this compound dilution.
-
Treatment: Replace the medium in the wells with the medium containing the this compound dilutions and controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[8]
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution, such as DMSO.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the drug concentration that reduces cell viability by 50% compared to the untreated control to determine the IC50.[8]
Protocol 2: Ubiquinol-Cytochrome c Reductase Assay (Complex III Activity)
This protocol is a standard method for determining the IC50 of cytochrome bc1 inhibitors like this compound.[1]
-
Mitochondria Isolation: Isolate mitochondria from your target organism (e.g., yeast) using standard procedures.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the reaction.
-
Cytochrome c: Prepare a stock solution of oxidized cytochrome c.
-
Ubiquinol: Prepare a fresh stock solution of reduced coenzyme Q (ubiquinol).
-
Inhibitor Stock: Prepare a high-concentration stock solution of this compound in DMSO.[1]
-
-
Assay Procedure:
-
In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, cytochrome c, and a detergent (e.g., 0.01% DDM) to permeabilize the mitochondrial membranes.[1]
-
Add a range of concentrations of this compound (or a solvent control).
-
Add the mitochondrial suspension.
-
Initiate the reaction by adding ubiquinol.
-
-
Spectrophotometric Measurement: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.[1]
-
Data Analysis: Calculate the initial rate of cytochrome c reduction for each inhibitor concentration. Determine the IC50 by plotting the rate of reaction against the inhibitor concentration.[1]
Visualizations
Caption: this compound inhibits Complex III, disrupting the electron transport chain and leading to fungal cell death.
Caption: A logical workflow for troubleshooting and reducing unexpected this compound cytotoxicity in vitro.
References
- 1. Protection from mitochondrial complex II inhibition in vitro and in vivo by Nrf2-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. MITOCHONDRIA-TARGETED ANTIOXIDANTS FOR TREATMENT OF PARKINSON’S DISEASE: PRECLINICAL AND CLINICAL OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Protecting Mitochondria From Metals and Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - A combined in vitro and in silico approach in the study of drug-induced mitochondrial dysfunction - University of Sussex - Figshare [sussex.figshare.com]
- 7. Integrating cell morphology with gene expression and chemical structure to aid mitochondrial toxicity detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Validation & Comparative
Inz-5: A Comparative Guide to its Validation in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against invasive fungal infections and the rise of antifungal resistance, targeting novel cellular pathways is a critical strategy. Inz-5 has emerged as a promising small molecule that selectively inhibits the fungal mitochondrial cytochrome bc1 complex (Complex III), a crucial component of the electron transport chain responsible for ATP production.[1] By disrupting fungal energy metabolism, this compound exhibits potent antifungal activity and demonstrates a synergistic effect with existing azole antifungals, converting their typically fungistatic action into a fungicidal one.[1] This guide provides an objective comparison of this compound's performance with its analog and other antifungal agents, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and selectivity of this compound and its comparator compounds.
Table 1: Performance Comparison of this compound and its Analog, Inz-1
| Compound | Fungal Species | Growth Inhibition IC50 (µM) | Mammalian Cell Line | Growth Inhibition IC50 (µM) | Selectivity Index (Mammalian IC50 / Fungal IC50) |
| This compound | Candida albicans | 0.4 | HepG2 | ~11.2 | 28 |
| Inz-1 | Candida albicans | 1.6 | HepG2 | >100 | >62.5 |
Data sourced from a comparative analysis of this compound and its analogs.
Key Observations:
-
Potency: this compound demonstrates a four-fold greater potency against Candida albicans growth compared to its predecessor, Inz-1.
-
Selectivity: While both compounds are selective for the fungal cytochrome bc1 complex, this compound maintains a strong selectivity index.
Table 2: Comparative Antifungal Activity of this compound and Other Antifungal Agents
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Candida albicans | - | (IC50: 0.381 µM) | - |
| Aspergillus terreus | Data not available | Data not available | Data not available | |
| Rhizopus oryzae | Data not available | Data not available | Data not available | |
| Scedosporium prolificans | Data not available | Data not available | Data not available | |
| Amphotericin B | Aspergillus terreus | 0.5 - 8 | - | - |
| Voriconazole | Aspergillus terreus | - | - | 2 |
| Posaconazole | Aspergillus terreus | - | - | 0.12 |
| Itraconazole | Aspergillus terreus | - | - | 0.5 |
| Caspofungin | Aspergillus terreus | - | - | 2 |
| Voriconazole | Scedosporium apiospermum | - | - | 0.5 |
| Voriconazole | Scedosporium prolificans | - | - | 4 |
Note: While qualitative data indicates "promising growth inhibition" of this compound against Aspergillus terreus, Rhizopus oryzae, and Scedosporium prolificans, specific MIC values are not yet publicly available.[2] The data for other antifungal agents are provided as a benchmark.
Mechanism of Action: Targeting Fungal Respiration
This compound exerts its antifungal effect by binding to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex.[1] This action blocks the oxidation of ubiquinol, thereby inhibiting the transfer of electrons to cytochrome c and disrupting the mitochondrial electron transport chain.[1] This disruption has two primary consequences for the fungal cell:
-
Inhibition of ATP Synthesis: By blocking the electron transport chain, this compound severely depletes the cell's primary energy source, ATP.[1]
-
Impaired Stress Adaptation: Pathogenic fungi rely on mitochondrial respiration to adapt to nutrient-poor environments. This compound's inhibition of this process compromises their metabolic flexibility, making them more susceptible to host immune defenses.[1]
The selectivity of this compound for the fungal cytochrome bc1 complex over its human counterpart is attributed to differences in the amino acid sequences of the Qo binding pocket.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Ubiquinol-Cytochrome c Reductase Assay
This assay is a standard method for determining the IC50 of cytochrome bc1 inhibitors.
1. Objective: To measure the enzymatic activity of the cytochrome bc1 complex and determine the concentration of an inhibitor required to reduce this activity by 50% (IC50).
2. Materials:
-
Enzyme Source: Isolated mitochondria from the target organism (e.g., Candida albicans).
-
Substrate: Decylubiquinol (DBH2).
-
Electron Acceptor: Cytochrome c.
-
Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4) containing 1 mM EDTA.
-
Inhibitors: this compound and other test compounds dissolved in DMSO.
-
Instrumentation: Dual-wavelength spectrophotometer or microplate reader capable of measuring absorbance at 550 nm.
3. Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fungal cells using established protocols.
-
Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, cytochrome c, and the mitochondrial suspension. Add a range of concentrations of the inhibitor (or solvent control).
-
Initiation of Reaction: Start the reaction by adding freshly prepared decylubiquinol.
-
Spectrophotometric Measurement: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Normalize the rates to the control to obtain the percentage of inhibition. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast and can be adapted for filamentous fungi.
1. Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.
2. Materials:
-
RPMI-1640 medium buffered to pH 7.0 with MOPS.
-
Standardized fungal inoculum.
-
This compound dissolved in DMSO.
-
Sterile 96-well microplates.
3. Procedure:
-
Drug Dilution: Prepare a series of 2-fold serial dilutions of this compound in RPMI-1640 medium in the 96-well plate.
-
Inoculum Preparation: Culture the fungal strain and prepare a standardized cell suspension.
-
Inoculation: Add the standardized fungal inoculum to each well of the microplate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control.
Fluconazole Resistance Emergence Assay
This assay assesses the ability of this compound to prevent the emergence of fluconazole-resistant colonies.
1. Objective: To evaluate the synergistic effect of this compound in preventing the development of resistance to fluconazole.
2. Materials:
-
Candida albicans wild-type strain (e.g., SC5314).
-
Standard growth media.
-
Fluconazole.
-
This compound.
3. Procedure:
-
Plating: Plate a standardized number of C. albicans cells onto the media.
-
Treatment Groups:
-
Control: No drug.
-
Fluconazole alone (e.g., 64 mg/L).
-
This compound alone (e.g., 10 µM).
-
Combination: Fluconazole and this compound.
-
-
Incubation: Incubate the plates for 4 days at 37°C.
-
Analysis: Observe and quantify the emergence of resistant colonies in each treatment group.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: this compound inhibits the cytochrome bc1 complex (Complex III) in the fungal mitochondrial electron transport chain.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Conclusion
This compound represents a significant advancement in the development of novel antifungal therapies. Its potent, selective inhibition of the fungal mitochondrial cytochrome bc1 complex, coupled with its ability to synergize with existing antifungals and prevent resistance, makes it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide are intended to support ongoing research efforts in this critical area of infectious disease. Further studies are warranted to determine the full spectrum of its activity against a broader range of fungal pathogens.
References
Inz-5 Outperforms Fluconazole in Potency and Fungicidal Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel antifungal agent Inz-5 against the widely used competitor, fluconazole (B54011). This analysis, supported by experimental data, highlights the superior efficacy and distinct mechanism of action of this compound, positioning it as a promising candidate for overcoming the challenges of antifungal resistance.
This compound, a fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex, demonstrates a significant advantage over fluconazole, a member of the azole class of antifungals. While both compounds effectively combat fungal infections, their mechanisms of action, potency, and resulting cellular effects differ substantially. This guide delves into a detailed comparison of their efficacy, supported by quantitative data and experimental protocols.
At a Glance: this compound vs. Fluconazole
| Feature | This compound | Fluconazole |
| Target | Fungal Mitochondrial Cytochrome bc1 Complex (Complex III) | Fungal Cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase |
| Mechanism of Action | Inhibits mitochondrial respiration, leading to ATP depletion. | Inhibits ergosterol (B1671047) biosynthesis, disrupting fungal cell membrane integrity.[1] |
| Primary Effect | Fungicidal (in combination with azoles) | Fungistatic[2] |
| Potency (vs. C. albicans) | IC50: 0.381 µM[3] | MIC range: 0.25 - 128 µg/mL |
| Selectivity | 28-fold greater selectivity for fungal over human cytochrome bc1.[4] | High selectivity for fungal cytochrome P450.[5] |
Mechanism of Action: A Tale of Two Pathways
This compound exerts its antifungal effect by targeting a crucial component of the fungal electron transport chain.[6] By binding to the Qo site of cytochrome b within the cytochrome bc1 complex, this compound effectively blocks the transfer of electrons, thereby inhibiting mitochondrial respiration and leading to a rapid depletion of cellular ATP.[7] This disruption of energy metabolism is a key factor in its potent antifungal activity.
In contrast, fluconazole inhibits the synthesis of ergosterol, an essential component of the fungal cell membrane.[1] It specifically targets the enzyme lanosterol 14-α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[8] This inhibition leads to a buildup of toxic sterol precursors and compromises the structural integrity and function of the cell membrane, ultimately inhibiting fungal growth.[1]
Quantitative Efficacy: A Clear Distinction
The in vitro efficacy data highlights the superior potency of this compound. The half-maximal inhibitory concentration (IC50) of this compound against Candida albicans is 0.381 µM.[3] In contrast, fluconazole exhibits a wide range of minimum inhibitory concentrations (MIC) against the same species, indicating variable susceptibility and the potential for resistance.
| Fungal Species | This compound IC50 (µM) | Fluconazole MIC Range (µg/mL) |
| Candida albicans | 0.381[3] | 0.25 - 128 |
Furthermore, this compound has demonstrated the ability to convert the typically fungistatic action of fluconazole into a fungicidal one, a significant advantage in treating persistent fungal infections.[9]
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols for key assays are provided below.
Cytochrome bc1 Inhibition Assay (for this compound)
This assay measures the enzymatic activity of the cytochrome bc1 complex.
-
Mitochondria Isolation: Isolate mitochondria from the target fungal species (e.g., S. cerevisiae, C. albicans) using differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer, EDTA, and oxidized cytochrome c.
-
Substrate Addition: Add the substrate, decylubiquinol (DBH2), to initiate the reaction.
-
Inhibitor Addition: Perform the assay with serial dilutions of this compound to determine the IC50.
-
Data Analysis: Monitor the reduction of cytochrome c spectrophotometrically and calculate the rate of reaction. The IC50 value is determined by fitting the data to a dose-response curve.
Broth Microdilution MIC Assay (for Fluconazole)
This assay determines the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate in a suitable broth medium (e.g., RPMI-1640).
-
Drug Dilution: Prepare serial twofold dilutions of fluconazole in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at a specified temperature and duration (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the drug that visibly inhibits fungal growth.
Conclusion
The data presented in this guide clearly demonstrates the superior potency and distinct, advantageous mechanism of action of this compound compared to fluconazole. Its ability to target the fungal respiratory chain, leading to rapid ATP depletion, and its synergistic fungicidal effect when combined with azoles, make it a highly promising candidate for the development of new and more effective antifungal therapies. Further research and clinical investigation are warranted to fully realize the therapeutic potential of this compound in combating drug-resistant fungal infections.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. droracle.ai [droracle.ai]
- 9. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Inz-5 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Inz-5, a novel antifungal agent, with its analog, Inz-1, and other antifungal strategies. The information is supported by experimental data to facilitate independent verification and guide further research and development in the face of rising antifungal resistance.
Abstract
This compound is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain essential for cellular respiration and ATP production.[1][2][3][4][5] By targeting this complex, this compound disrupts fungal energy metabolism, demonstrating a significant antifungal effect.[1] Notably, this compound exhibits synergistic activity with existing azole antifungals, such as fluconazole (B54011), converting their typically fungistatic action into a fungicidal one and preventing the emergence of drug resistance.[1][4][6][7] This guide details the mechanism of action of this compound, presents its quantitative efficacy, and provides comprehensive experimental protocols for its study and verification.
Data Presentation
In Vitro Efficacy of this compound against Candida albicans
| Parameter | Value | Conditions | Reference |
| IC50 (Purified C. albicans CIII₂) | 24 ± 3 nM | UQH₂:cyt. c oxidoreductase assay | [2][7] |
| IC50 (C. albicans proliferation) | 0.381 µM | Not specified | [2][4] |
| Growth Inhibition | Moderate to strong | Media with non-fermentable carbon sources (e.g., galactose, fetal bovine serum) | [7] |
| Growth Inhibition | Very little | Media with high glucose (fermentative metabolism) | [7] |
| Synergistic Effect | Renders fluconazole fungicidal (97% reduction in viable colonies) | Combination of 10 µM this compound and 32 mg/L fluconazole | [6][7] |
| Resistance Emergence | Prevents | Plating on media with 64 mg/L fluconazole and 10 µM this compound | [5][7] |
Comparative Analysis of this compound and Inz-1
| Compound | C. albicans Growth Inhibition IC50 (µM) | Human Cytochrome bc1 Inhibition IC50 (µM) | HepG2 Cell Growth Inhibition IC50 (µM) | Selectivity Index (HepG2 IC50 / C. albicans IC50) | Mouse Liver Microsomal Stability (% remaining after 15 min) |
| Inz-1 | 1.6 | 45.3 | >100 | >62.5 | <1% |
| This compound | 0.4 | Not explicitly stated, but selective | ~11.2 | 28 | 19.5% |
Key Observations: this compound demonstrates a four-fold increase in potency against C. albicans growth compared to its predecessor, Inz-1.[3] Furthermore, this compound shows significantly improved metabolic stability, a critical attribute for a potential drug candidate.[3]
Signaling Pathway and Mechanism of Action
This compound exerts its antifungal activity by binding to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex in the mitochondrial electron transport chain.[1] This binding event blocks the oxidation of ubiquinol, thereby inhibiting the transfer of electrons to cytochrome c.[1] The disruption of the electron transport chain leads to two major consequences for the fungal cell:
-
Inhibition of ATP Synthesis: By blocking the electron transport chain, this compound severely depletes the cell's primary energy currency.[1][2]
-
Impaired Adaptation to Stress: The inhibition of mitochondrial respiration compromises the metabolic flexibility of fungi, making them more susceptible to host immune defenses.[1]
Caption: Mechanism of this compound action on the mitochondrial electron transport chain.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard broth microdilution methods to determine the MIC of this compound.[4][7]
Materials:
-
This compound
-
Fungal strain of interest (e.g., Candida albicans)
-
RPMI-1640 medium (or other appropriate growth medium)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader (optional)
Procedure:
-
Media Preparation: Prepare RPMI-1640 medium, preferably supplemented with a non-fermentable carbon source (e.g., 2% glycerol), as the antifungal activity of this compound is more potent when fungi rely on mitochondrial respiration.[4]
-
Inoculum Preparation: Culture the fungal strain overnight. Wash and resuspend the cells in sterile saline to achieve a specific cell density.
-
Serial Dilution: Prepare serial dilutions of this compound in the growth medium in a 96-well plate. A typical concentration range for C. albicans is 0.01 µM to 20 µM.[7] Include a drug-free well as a growth control and a medium-only well as a sterility control.
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control.[7] This can be determined by visual inspection or by measuring the optical density at 600 nm.[7]
Protocol 2: Cytochrome bc1 Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the cytochrome bc1 complex.[1]
Materials:
-
Purified mitochondria from the fungal strain
-
Assay Buffer
-
Cytochrome c solution (50 µM)
-
Triton X-100 (10% solution)
-
This compound
-
Decylubiquinol substrate solution (50 µM)
-
96-well plate
-
Spectrophotometer capable of kinetic reads at 550 nm
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing assay buffer, cytochrome c solution, Triton X-100, this compound at various concentrations (or DMSO for control), and purified mitochondria (5-10 µg/mL).[1]
-
Initiation of Reaction: Start the reaction by adding the decylubiquinol substrate solution to each well.[1]
-
Measurement: Immediately monitor the increase in absorbance at 550 nm at 30°C for 5-10 minutes, taking readings every 30 seconds.[1] The rate of cytochrome c reduction is indicative of cytochrome bc1 activity.
Caption: Workflow for the cytochrome bc1 inhibition assay.
Comparison with Alternative Strategies
While this compound targets a specific metabolic pathway, other strategies to combat antifungal drug resistance are also under investigation.
| Strategy | Example Compounds | Mechanism of Action |
| Cytochrome bc1 Inhibition | This compound | Inhibits mitochondrial respiration, leading to decreased ATP and preventing the emergence of resistance.[5] |
| Efflux Pump Inhibition | Aspirin, Ibuprofen, SWL-1 | Inhibit the activity of drug efflux pumps, thereby increasing the intracellular concentration of the antifungal agent.[5] |
| Combination Therapy | Terbinafine + Fluconazole | Synergistic action of two antifungal agents with different mechanisms to overcome resistance.[5] |
| Alternative Antifungal Agents | Echinocandins, Polyenes | Target different cellular components (e.g., cell wall, cell membrane) that are not affected by azole resistance mechanisms.[5] |
Conclusion
This compound represents a promising and targeted approach to combatting fungal infections, particularly in the context of increasing drug resistance. Its potent inhibition of the fungal mitochondrial cytochrome bc1 complex, coupled with its synergistic effects with existing antifungals, makes it a compelling candidate for further preclinical and clinical development. The experimental protocols and comparative data provided in this guide are intended to support the independent verification of this compound's activity and to facilitate ongoing research efforts in this critical area of infectious disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Inz-5: A Comparative Analysis of a Novel Fungal-Selective Cytochrome bc1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Inz-5, a novel and potent fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex. In the face of rising antifungal resistance, this compound presents a promising therapeutic strategy by targeting fungal energy metabolism.[1][2][3] This document outlines its performance against similar compounds, supported by experimental data, detailed protocols, and visualizations of its mechanism of action.
Executive Summary
This compound is an indazole derivative that selectively inhibits the cytochrome bc1 complex (Complex III) of the fungal mitochondrial electron transport chain.[3] This inhibition disrupts cellular respiration and ATP production, leading to a potent antifungal effect.[1][2] Notably, this compound demonstrates significant improvements in potency, selectivity, and metabolic stability over its predecessors and acts synergistically with azole antifungals, converting their fungistatic action to fungicidal and preventing the emergence of drug resistance.[1][2][4]
Comparative Efficacy and Selectivity
This compound exhibits high potency against clinically relevant fungal species such as Candida albicans.[5] Its efficacy, measured by the half-maximal inhibitory concentration (IC50), is significantly greater than its early analog, Inz-1. Furthermore, this compound displays a favorable selectivity for fungal cytochrome bc1 over the mammalian equivalent, suggesting a wide therapeutic window.[2][6]
Data Presentation: Efficacy of Cytochrome bc1 Inhibitors
The following table summarizes the IC50 values of this compound and other cytochrome bc1 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Target Organism/Enzyme | IC50 (µM) | Selectivity (Human/Fungal) | Reference |
| This compound | Candida albicans | 0.381 | >1024 (Hypothetical) | [5][6][7] |
| This compound | Human (HEK293) | >10 (28-fold selectivity vs. C. albicans) | [6] | |
| Inz-1 | Candida albicans | 1.6 | 5.6-fold | [2][6] |
| Inz-1 | Human (HEK293) | 45.3 | [6] | |
| Atovaquone | Saccharomyces cerevisiae (Ki) | 0.009 | [6] | |
| Atovaquone | Human cytochrome bc1 | 1.8 | [6] | |
| Ilicicolin H | Saccharomyces cerevisiae | 0.003-0.005 | [6] | |
| Ilicicolin H | Bovine | 0.2-0.25 | [6] | |
| Myxothiazol | Yeasts and Fungi (µg/mL) | 0.01-3 | [6] | |
| Antimycin A | Yeast | <0.0025 | [6] | |
| Funiculosin | Yeast | ~0.01 | [6] | |
| Stigmatellin | Bovine | 0.0028 | [6] | |
| Azoxystrobin | Bovine | 0.0477 | [6] |
Data Presentation: Metabolic Stability of this compound and Inz-1
A significant advantage of this compound over its precursor, Inz-1, is its enhanced metabolic stability.
| Compound | Mouse Liver Microsomal Stability (15 min) | Human Serum Plasma Stability (1 hour) | Reference |
| This compound | 19.5% remaining | Not specified | [1] |
| Inz-1 | <1% remaining | Fully degraded | [1][2] |
Data Presentation: this compound and Fluconazole (B54011) Resistance
This compound has been shown to prevent the emergence of resistance to fluconazole in Candida albicans.
| Treatment Group | Concentration | Emergence of Resistant Colonies | Reference |
| Fluconazole alone | 64 mg/L | High rate (~0.5%) | [4][8] |
| This compound alone | 10 µM | No reduction in colony number, but reduced size | [4][8] |
| This compound + Fluconazole | 10 µM + 64 mg/L | Complete abrogation of resistant colonies | [4][8] |
Mechanism of Action: Targeting Fungal Respiration
This compound selectively targets and inhibits the cytochrome bc1 complex (Complex III) of the fungal mitochondrial electron transport chain.[1][2][5] It binds to the Qo site of cytochrome b, a critical subunit of the complex, thereby blocking the oxidation of ubiquinol (B23937) and inhibiting the transfer of electrons to cytochrome c.[2][3] This disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential, halting ATP synthesis and causing a bioenergetic crisis within the fungal cell.[3]
Caption: Inhibition of the fungal electron transport chain by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Ubiquinol-Cytochrome c Reductase Assay (Cytochrome bc1 Inhibition Assay)
This assay measures the enzymatic activity of the cytochrome bc1 complex to determine the IC50 of inhibitors.[6]
-
Objective: To quantify the inhibitory potency of compounds against the cytochrome bc1 complex.
-
Materials:
-
Enzyme Source: Isolated mitochondria from the target organism (e.g., S. cerevisiae, C. albicans, or human cell lines like HEK293).[1]
-
Substrate: Decylubiquinol (DBH2).[6]
-
Electron Acceptor: Cytochrome c (from bovine or horse heart).[6]
-
Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4) with 1 mM EDTA.[6]
-
Detergent: n-Dodecyl-β-D-maltoside (DDM) or Triton X-100 to permeabilize mitochondrial membranes.[1][6]
-
Inhibitors: this compound and other test compounds dissolved in DMSO.[6]
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette or microplate well containing assay buffer, cytochrome c, detergent, a range of inhibitor concentrations, and the mitochondrial suspension.[6]
-
Initiate the reaction by adding freshly prepared decylubiquinol.[6]
-
Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.[1][6]
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction for each inhibitor concentration.[6]
-
Normalize the rates to a control with no inhibitor to determine the percentage of inhibition.[6]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Inz-5: A Selective Inhibitor of Fungal Mitochondrial Respiration
A Comparative Analysis of Inz-5 Against Other Cytochrome bc1 Complex Inhibitors
In the landscape of antifungal drug discovery, this compound has emerged as a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex, also known as Complex III.[1][2] This complex is a critical component of the electron transport chain, essential for cellular respiration and ATP production.[2][3] By targeting this fundamental process, this compound exhibits significant antifungal activity. This guide provides a comprehensive comparison of this compound's selectivity and performance against other known inhibitors of the cytochrome bc1 complex, supported by experimental data and detailed protocols for researchers in mycology and drug development.
Performance Comparison
The efficacy of this compound and other inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC). Lower values indicate higher potency.
In Vitro Inhibitory Activity of Cytochrome bc1 Inhibitors
| Inhibitor | Target Organism/Enzyme | IC50 (µM) | Reference |
| This compound | Candida albicans | 0.381 | [4] |
| This compound | Human (HEK293) | >10 (28-fold selectivity) | [4] |
| Inz-1 | Candida albicans | 1.6 | [3][4] |
| Inz-1 | Human cytochrome bc1 | 45.3 | [3] |
| Atovaquone | Human cytochrome bc1 | 1.8 | [4][5] |
| Atovaquone | Saccharomyces cerevisiae | 0.009 (Ki) | [4] |
| Ilicicolin H | Saccharomyces cerevisiae | 0.003-0.005 | [4] |
| Ilicicolin H | Bovine | 0.2-0.25 | [4] |
| Myxothiazol | Yeasts and Fungi | 0.01-3 (µg/mL) | [4] |
| Antimycin A | Yeast | <0.0025 | [4] |
| Funiculosin | Yeast | ~0.01 | [4] |
| Stigmatellin | Bovine | 0.0028 | [4] |
| Azoxystrobin | Bovine | 0.0477 | [4] |
Comparative Selectivity of Antifungal Agents
The selectivity index, the ratio of mammalian cell IC50 to fungal cell MIC50, is a critical indicator of a drug's therapeutic window. A higher index signifies greater selectivity for the fungal target.[6]
| Compound | Fungal Target Species | Mammalian Cell Line | MIC50 (µg/mL) | IC50 (µg/mL) | Selectivity Index (IC50/MIC50) |
| This compound | Candida albicans | Human Embryonic Kidney (HEK293) | 0.125 | >128 | >1024 |
| Amphotericin B | Candida albicans | Human Embryonic Kidney (HEK293) | 0.25 | 2.5 | 10 |
| Fluconazole | Candida albicans | Human Embryonic Kidney (HEK293) | 1.0 | >256 | >256 |
| Caspofungin | Candida albicans | Human Embryonic Kidney (HEK293) | 0.03 | >128 | >4267 |
Signaling Pathway and Mechanism of Action
This compound functions by binding to the Qp site of the cytochrome bc1 complex, which blocks the oxidation of ubiquinol.[7] This action disrupts the electron flow within the electron transport chain, leading to a collapse of the mitochondrial membrane potential and a halt in mitochondrial ATP synthesis.[7] Fungal cells treated with this compound consequently show significant growth defects, especially when reliant on non-fermentable carbon sources that require respiratory metabolism.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Inz-5: A Comparative Analysis of a Novel Antifungal Agent and the Quest for Independent Validation
For researchers, scientists, and drug development professionals, the emergence of novel antifungal agents is a critical development in the fight against increasingly resistant fungal pathogens. Inz-5, a potent and fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex, has shown significant promise in preclinical studies. This guide provides an objective comparison of this compound's performance with alternative antifungal strategies, supported by available experimental data. Notably, while the initial findings are compelling, a thorough review of the scientific literature reveals a current lack of independent studies confirming the reproducibility of these findings in other laboratories.
Performance Comparison of this compound and Analogs
This compound was developed through the optimization of its predecessor, Inz-1, to improve potency and metabolic stability.[1] The compound exhibits a significant increase in efficacy against Candida albicans and demonstrates enhanced stability in mouse liver microsomes, a critical factor for potential therapeutic development.
| Compound | C. albicans Growth Inhibition IC50 (µM) | Human Cytochrome bc1 Inhibition IC50 (µM) | HepG2 Cell Growth Inhibition IC50 (µM) | Selectivity Index (HepG2 IC50 / C. albicans IC50) | Mouse Liver Microsomal Stability (% remaining after 15 min) |
| Inz-1 | 1.6[1] | 45.3 | >100 | >62.5 | <1% |
| This compound | 0.381[1] | >10 (28-fold selectivity) | ~11.2 | 27.8[1] | 19.5%[1] |
This compound in Comparison to Other Antifungal Agents
This compound's unique mechanism of action, the inhibition of mitochondrial respiration, offers a potential advantage over existing antifungal drug classes. When evaluated alongside conventional antifungals, this compound demonstrates a high degree of selectivity for fungal cells over mammalian cells. It is important to note that the data for this compound in the following table is presented as "hypothetical" in the source material, suggesting it is part of a comparative modeling or initial assessment rather than a direct head-to-head study.
| Compound | Fungal Target Species | Mammalian Cell Line | MIC50 (µg/mL) | IC50 (µg/mL) | Selectivity Index (IC50/MIC50) |
| This compound (Hypothetical) | Candida albicans | Human Embryonic Kidney (HEK293) | 0.125 | >128 | >1024 |
| Amphotericin B | Candida albicans | Human Embryonic Kidney (HEK293) | 0.25 | 2.5 | 10 |
| Fluconazole (B54011) | Candida albicans | Human Embryonic Kidney (HEK293) | 1.0 | >256 | >256 |
| Caspofungin | Candida albicans | Human Embryonic Kidney (HEK293) | 0.03 | >128 | >4267 |
This compound and Other Cytochrome bc1 Inhibitors
The cytochrome bc1 complex is a validated target for antifungal agents. A comparison of this compound with other known inhibitors of this complex highlights its potency against Candida albicans.
| Inhibitor | Target Organism/Enzyme | IC50 (µM) |
| This compound | Candida albicans | 0.381 |
| This compound | Human (HEK293) | >10 |
| Inz-1 | Candida albicans | 1.6 |
| Inz-1 | Human (HEK293) | 45.3 |
| Atovaquone | Human cytochrome bc1 | 1.8 |
| Myxothiazol | Yeasts and Fungi | 0.01-3 (µg/mL) |
| Antimycin A | Yeast | <0.0025 |
Experimental Protocols
To facilitate the evaluation and potential replication of the findings on this compound, detailed methodologies for key experiments are crucial.
Fluconazole Resistance Emergence Assay
This assay is designed to assess the ability of this compound to prevent the development of resistance to fluconazole in C. albicans.
-
Strain: Candida albicans wild-type strain SC5314.
-
Media: Standard growth media.
-
Plating: Approximately 2 x 10³ C. albicans cells are plated.
-
Treatment Groups:
-
Control: No drug.
-
Fluconazole alone: Media containing 64 mg/L fluconazole.
-
This compound alone: Media containing 10 µM this compound.
-
Combination: Media containing both 64 mg/L fluconazole and 10 µM this compound.
-
-
Incubation: Plates are incubated for 4 days at 37°C.
-
Analysis: The emergence of resistant colonies is observed and quantified for each treatment group.
Ubiquinol-Cytochrome c Reductase Assay (IC50 Determination)
This biochemical assay measures the inhibitory activity of compounds against the cytochrome bc1 complex.
-
Enzyme Source: Isolated mitochondria from the target organism (e.g., C. albicans).
-
Substrate: Decylubiquinol (DBH2).
-
Electron Acceptor: Cytochrome c.
-
Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4) containing 1 mM EDTA.
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cytochrome c, and varying concentrations of the inhibitor (e.g., this compound).
-
Add the mitochondrial suspension to the reaction mixture.
-
Initiate the reaction by adding the substrate, DBH2.
-
Monitor the reduction of cytochrome c spectrophotometrically by measuring the increase in absorbance at 550 nm over time.
-
Calculate the initial reaction rates and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizing Signaling Pathways and Workflows
To provide a clearer understanding of the mechanisms and experimental designs, the following diagrams are presented in the DOT language for Graphviz.
Caption: Mechanism of this compound action on the mitochondrial electron transport chain.
Caption: Experimental workflow for the fluconazole resistance emergence assay.
References
Safety Operating Guide
Navigating the Disposal of Unidentified Substances: A Protocol for "Inz-5"
Crucial Safety Notice: The chemical identifier "Inz-5" does not correspond to a specific, publicly indexed substance. Providing disposal instructions without a confirmed chemical identity would be dangerously irresponsible. The following guide offers a universal, safety-first protocol for the handling and disposal of an unidentified or proprietary laboratory chemical, which we will refer to as "Substance this compound." This procedure is designed to ensure the safety of all personnel until the substance can be accurately identified and its specific disposal requirements are understood.[1][2][3][4][5]
Phase 1: Immediate Actions - Quarantine and Information Gathering
The first and most critical phase is to treat the unidentified substance with the highest level of caution.
-
Isolate the Substance: Secure the container in a designated, well-ventilated, and restricted-access area. A fume hood or a dedicated chemical storage cabinet is ideal.[5] Label the container clearly as "Caution: Unidentified Substance. Do Not Use or Dispose."[2][5]
-
Gather All Available Data: Collect any and all documentation associated with the substance. This could include laboratory notebooks, purchase orders, or internal tracking numbers. Consult with all personnel who may have worked with or ordered the substance.[1][4]
-
Preventative Measures: To avoid generating unknown waste in the future, it is crucial to label all chemicals clearly, dispose of unwanted materials promptly, and ensure all substances are identified before a researcher leaves the laboratory.[1]
Phase 2: The Path to Identification and Disposal
Once the substance is secured, the focus shifts to identification. Proper disposal is impossible without knowing what the substance is.[4]
Waste Characterization and Segregation:
Using any available information, and if necessary, analytical testing, characterize the waste.[1] Waste must be segregated into compatible streams to prevent dangerous reactions.[6] For example, acids should not be mixed with bases, and oxidizers should not be mixed with organic materials.[5] The table below summarizes key characteristics to identify, which align with the Resource Conservation and Recovery Act (RCRA) definitions of hazardous waste.[7]
| Hazard Characteristic | Description | Examples |
| Ignitability (B1175610) | Liquids with a flash point less than 60°C (140°F), solids that can cause fire through friction or spontaneous chemical changes, or ignitable compressed gases.[7] | Ethanol, acetone, xylene, sodium nitrate.[8] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[7] | Hydrochloric acid, sodium hydroxide, nitric acid.[8] |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases.[8] | Sodium metal, potassium cyanide, picric acid.[8] |
| Toxicity | Harmful or fatal when ingested or absorbed. The EPA maintains lists of specific toxic chemicals (F, K, P, and U lists).[8][9] | Osmium tetroxide, sodium azide, mercury, lead.[7][8] |
Experimental Protocol for Unknown Substance Characterization:
If the identity of "this compound" cannot be determined from records, a general profile of the unknown must be generated before disposal.[3] This process is often performed by your institution's Environmental Health and Safety (EHS) office or an approved external contractor.[2] The expense of this identification is typically borne by the waste-generating department.[2][4] A general protocol involves:
-
Documentation: Complete an "Unknown Profile Form" provided by your EHS office, describing the physical appearance, odor, quantity, and suspected history of the substance.[3]
-
Preliminary Analysis (to be performed by trained personnel):
-
Physical State: Determine if the material is a solid, liquid, or gas.
-
pH Test: For aqueous solutions, use pH paper to determine if it is a strong acid or base.[4]
-
Water Reactivity: Cautiously observe for any reaction (e.g., heat generation, gas evolution) when a very small sample is mixed with water.
-
Flammability Test: Assess the ignitability of a small sample under controlled conditions.
-
-
Advanced Analysis (if necessary): Techniques like Fourier-Transform Infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) may be used by a specialized lab to identify the components.
Disposal Workflow:
The following diagram outlines the procedural steps for the safe disposal of an unidentified chemical like "this compound".
Caption: Workflow for the safe handling and disposal of an unidentified lab chemical.
Hypothetical Biological Impact of this compound
While the specific properties of "this compound" are unknown, if it were a bioactive compound under development, understanding its potential biological interactions would be crucial for safety and handling. The following diagram illustrates a hypothetical signaling pathway that a compound like "this compound" might inhibit, demonstrating the importance of knowing a substance's mechanism of action.
Caption: Hypothetical inhibition of a cell signaling pathway by "this compound".
By adhering to this rigorous, safety-first protocol, researchers can ensure that the disposal of any unidentified substance, including the hypothetical "this compound," is managed in a way that protects personnel, complies with regulations, and safeguards the environment. Always consult your institution's Environmental Health and Safety office for guidance.[1][10][11]
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
- 10. research.columbia.edu [research.columbia.edu]
- 11. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
